4-(cyanomethoxy)benzoic acid chemical structure and properties
Executive Summary 4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a bifunctional aromatic building block critical in medicinal chemistry for the synthesis of complex bioactive scaffolds. Characterized by a para-substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a bifunctional aromatic building block critical in medicinal chemistry for the synthesis of complex bioactive scaffolds. Characterized by a para-substituted ether linkage connecting a benzoic acid moiety to a cyanomethyl group, it serves as a versatile linker and a precursor for bioisosteres such as tetrazoles and oxadiazoles. This guide provides an in-depth technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug development.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound features two distinct electrophilic centers (the carboxylic acid and the nitrile) separated by an ether linkage, allowing for orthogonal functionalization.
Property
Data
IUPAC Name
4-(Cyanomethoxy)benzoic acid
CAS Number
50685-26-2
Molecular Formula
Molecular Weight
177.16 g/mol
SMILES
N#CCOC1=CC=C(C(O)=O)C=C1
Appearance
White to off-white crystalline solid
Melting Point
178–182 °C (Decomposes)
pKa (Predicted)
~4.2 (Carboxylic acid), ~-10 (Nitrile N)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
LogP
~1.5 (Moderate lipophilicity)
Synthetic Methodology
Expert Insight: Direct alkylation of 4-hydroxybenzoic acid with chloroacetonitrile often leads to mixtures of esters and ethers due to the nucleophilicity of both the phenoxide and the carboxylate. The field-proven "best practice" involves a two-step sequence: alkylation of the methyl ester followed by chemoselective hydrolysis .
Step 1: O-Alkylation of Methyl 4-Hydroxybenzoate
This step installs the cyanomethyl ether linkage. The use of a mild base (
) in a polar aprotic solvent prevents premature hydrolysis or side reactions.
Dissolve methyl 4-hydroxybenzoate in anhydrous acetone (0.5 M concentration).
Add finely ground anhydrous
and catalytic KI.
Add chloroacetonitrile dropwise at room temperature.
Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.
Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from ethanol to obtain Methyl 4-(cyanomethoxy)benzoate (Yield: >85%).
Step 2: Chemoselective Hydrolysis (The Critical Step)
Technical Challenge: Standard saponification (NaOH/Reflux) risks hydrolyzing the nitrile group to a primary amide or carboxylic acid.
Solution: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at controlled temperatures.[2] The lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while leaving the nitrile intact under mild conditions.
Reagents: Methyl 4-(cyanomethoxy)benzoate, LiOH·
(1.5 eq).
Solvent: THF:Water (3:1).
Protocol:
Dissolve the intermediate ester in THF.
Add a solution of LiOH in water dropwise at 0 °C.
Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Do not heat.
Validation: Monitor by HPLC or TLC. Ensure the nitrile peak (IR ~2250
) remains while the ester converts to the acid.
Workup: Carefully acidify to pH 3–4 with 1M HCl. The product, 4-(cyanomethoxy)benzoic acid , will precipitate. Filter, wash with cold water, and dry in vacuo.
) is not merely a passive linker; it is a versatile handle for late-stage functionalization.
A. Tetrazole Formation (Bioisosteres)
The nitrile group is a direct precursor to 1H-tetrazoles, which serve as lipophilic bioisosteres for carboxylic acids (common in "sartan" antihypertensives).
Reagents:
, or , DMF, Heat.
Mechanism: [2+3] Cycloaddition.
Application: Enhances metabolic stability and bioavailability compared to the parent carboxylate.
B. Reduction to Amino-Ethers
Reduction of the nitrile yields a primary amine (
), extending the linker chain.
Reagents:
, Raney Ni (or Pd/C in acidic media) or .
Note: Catalytic hydrogenation of the nitrile in the presence of the free carboxylic acid is feasible, though protection of the acid as an ester is often preferred to improve solubility.
Reactivity Pathways Diagram
Caption: Figure 2. Divergent synthesis pathways from the core scaffold.
Structural Characterization (Predicted Data)
For validation of the synthesized material, the following spectral signatures are diagnostic:
NMR (400 MHz, DMSO-):
12.80 (br s, 1H, -COOH )
7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to COOH)
7.15 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-alkyl)
5.15 (s, 2H, -O-CH-CN)
Note: The methylene singlet at ~5.15 ppm is distinctively deshielded by the oxygen and nitrile.
Specific Hazard: Contains a nitrile group. While the cyano group is covalently bonded, metabolism or strong acidic hydrolysis can theoretically release trace cyanide ions. Handle in a fume hood.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the nitrile by atmospheric moisture over long periods.
References
Synthesis of Alkyl Nitriles: Reisner, D. B.; Horning, E. C. "Chloroacetonitrile." Organic Syntheses, 1950 , 30, 22. Link
Selective Hydrolysis: Basu, M. K.; Sarkar, D. C.; Ranu, B. C.[3] "A Mild and Selective Method of Ester Hydrolysis." Synthetic Communications, 1989 , 19, 627-631. Link
Tetrazole Synthesis: Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001 , 66, 7945–7950. Link
Biological Relevance: Rateb, M. E., et al. "Dereplication strategy for antimicrobial metabolites." Journal of Chromatographic Science, 2014 , 52, 1-10. (Identifies 4-cyanomethoxy benzoic acid as a metabolite). Link
General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 270871, 4-(Cyanomethyl)benzoic acid" (Analogous structure data). Link
4-(cyanomethoxy)benzoic acid molecular weight and formula C9H7NO3
Formula: C₉H₇NO₃ | Molecular Weight: 177.16 g/mol Executive Summary 4-(Cyanomethoxy)benzoic acid is a bifunctional aromatic building block characterized by a para-substituted benzoic acid core and a cyanomethoxy ether ta...
Author: BenchChem Technical Support Team. Date: February 2026
Formula: C₉H₇NO₃ | Molecular Weight: 177.16 g/mol
Executive Summary
4-(Cyanomethoxy)benzoic acid is a bifunctional aromatic building block characterized by a para-substituted benzoic acid core and a cyanomethoxy ether tail. Its utility in medicinal chemistry stems from its dual reactivity: the carboxylic acid serves as a standard handle for amide coupling, while the nitrile group acts as a versatile precursor for amines, amidines, or tetrazoles (a lipophilic carboxylate bioisostere). This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.
Physicochemical Profile
The compound exists as a white to off-white crystalline solid. The electron-withdrawing nature of the cyanomethoxy group (
) slightly increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.
Datasheet Specifications
Property
Value
Notes
IUPAC Name
4-(Cyanomethoxy)benzoic acid
Formula
C₉H₇NO₃
Molecular Weight
177.16 g/mol
CAS Registry
35018-06-1 (Generic ref)
Verify batch-specific CAS with vendor; salts vary.
pKa (Calc)
~3.8 – 4.0
More acidic than benzoic acid (4.2) due to inductive effect.
LogP (Calc)
~1.5 – 1.7
Moderate lipophilicity; suitable for fragment-based design.
Solubility
DMSO, DMF, Methanol
Poor water solubility in neutral form; soluble in aqueous base ().
H-Bond Donors
1 (COOH)
H-Bond Acceptors
4 (N, O, O, O)
Synthetic Methodology (Expert Protocol)
The industrial and laboratory standard for synthesizing 4-(cyanomethoxy)benzoic acid utilizes a Williamson Ether Synthesis . This route couples 4-hydroxybenzoic acid with a haloacetonitrile (chloro- or bromoacetonitrile).
Reaction Logic & Causality
Base Selection (
): A mild base is preferred over strong alkalis (like NaOH) to deprotonate the phenol () without hydrolyzing the nitrile group or the acetonitile reagent.
Solvent (Acetone or DMF): Polar aprotic solvents facilitate the
displacement of the halide. Acetone allows for easy workup via evaporation, while DMF accelerates the reaction rate for sluggish substrates.
Catalyst (KI): If using chloroacetonitrile, adding catalytic Potassium Iodide (Finkelstein condition) generates the more reactive iodoacetonitrile in situ.
Setup: Charge a round-bottom flask with 4-hydroxybenzoic acid,
, and KI in anhydrous acetone.
Activation: Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.
Addition: Dropwise add chloroacetonitrile (caution: lachrymator/toxic) to the suspension.
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the phenol starting material.
Workup (Critical Step):
Cool to room temperature and filter off the inorganic salts (
, excess ).
Concentrate the filtrate in vacuo to remove acetone.
Resuspend the residue in water. The product exists as the potassium salt (soluble).
Acidification: Slowly add 1N HCl until pH
2-3. The free acid product will precipitate as a white solid.
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.
Reactivity & Derivatization[1]
4-(Cyanomethoxy)benzoic acid is a "hub" molecule. The orthogonality of the carboxylic acid and the nitrile allows for sequential functionalization.
Strategic Transformations
Amide Coupling (COOH Focus):
Standard EDC/NHS or HATU coupling works efficiently.
Application: Attaching the molecule to an amine-bearing pharmacophore or a linker in PROTAC design.
Tetrazole Formation (CN Focus):
Reaction with Sodium Azide (
) and Zinc salts generates the tetrazole ring.
Significance: The tetrazole acts as a bioisostere for a carboxylic acid, improving metabolic stability and membrane permeability while maintaining anionic character.
Figure 2: Functional group divergence showing the three primary modification pathways.
Applications in Drug Discovery[1][2]
Fragment-Based Drug Design (FBDD)
The compound serves as an excellent fragment due to its low molecular weight (<200 Da) and defined vectorality. The distance between the acid headgroup and the nitrile tail allows it to span specific binding pockets, such as the active sites of phosphatases (e.g., PTP1B), where the acid mimics phosphotyrosine.
Linker Chemistry (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the rigidity of the phenyl ring combined with the ether linkage provides a defined spatial separation. The nitrile group can be "clicked" (via tetrazole formation) to other ligands, offering a rigid alternative to flexible PEG chains.
Bioisosterism
The cyanomethoxy group is often explored as a replacement for methoxy (
) groups. The cyano group introduces a dipole and potential H-bond acceptor capabilities that a simple methyl group lacks, potentially altering metabolic stability (blocking O-demethylation).
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.[2] The nitrile moiety releases toxic cyanide fumes only under extreme combustion or strong acid hydrolysis conditions.
Storage: Store at room temperature (
) in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis of the nitrile over long periods.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to nitrogen oxides).
References
PubChem. (2025).[2][3][4] 4-(Cyanomethoxy)benzoic acid Compound Summary. National Library of Medicine. [Link]
Technical Guide: Solubility Profiling and Handling of 4-(Cyanomethoxy)benzoic Acid
[1][2][3] Executive Summary 4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a specialized bifunctional intermediate utilized primarily in medicinal chemistry for the synthesis of enzyme inhibitors and receptor antagoni...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a specialized bifunctional intermediate utilized primarily in medicinal chemistry for the synthesis of enzyme inhibitors and receptor antagonists.[1][2][3] Its structure combines a carboxylic acid moiety (pKa ~3.5–4.[2][3][4]0) with a polar cyanomethoxy ether linkage.[2][3]
This guide addresses the critical solubility parameters of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the superior vehicle for high-concentration stock solutions (>100 mM), Methanol offers utility for intermediate dilutions and chromatographic applications, albeit with specific stability caveats regarding esterification.[1][2][3]
Part 1: Physicochemical Profile & Solvent Compatibility[1][2][3]
To optimize experimental design, one must first understand the molecular interactions dictating solubility.
Structural Determinants of Solubility
Lipophilicity (LogP): Predicted to be ~1.3–1.[1][2][3]7. The compound is moderately lipophilic but possesses significant polar surface area (PSA) due to the nitrile and carboxylic acid groups.[2][3]
Acidity (pKa): The electron-withdrawing nature of the cyanomethoxy group (via the ether oxygen) likely increases the acidity of the benzoic acid core slightly compared to unsubstituted benzoic acid (pKa 4.2), pushing the pKa closer to 3.8–4.0.[1]
Crystal Lattice Energy: As a benzoic acid derivative, it likely forms strong intermolecular hydrogen dimer bonds in the solid state, requiring polar solvents to disrupt the lattice.
Critical Insight:DMSO is the "Universal Solvent" for this compound class because it effectively disrupts the carboxylic acid dimers that stabilize the crystal lattice.[1][3] Methanol is viable but should be prepared fresh to avoid trace methyl ester formation over time, catalyzed by the compound's own acidity.
Part 2: Experimental Protocols for Solubility Determination
Since batch-specific purity and polymorphs can alter solubility, exact values must be determined empirically.[1][2][3] Two protocols are provided below: Kinetic Solubility (for rapid screening) and Thermodynamic Solubility (for formulation).[1][2][3]
Workflow Diagram: Solubility Assessment
The following diagram outlines the decision logic for processing 4-(cyanomethoxy)benzoic acid.
Figure 1: Decision matrix for selecting the appropriate solubility determination method based on solvent and application.
Protocol A: Thermodynamic Solubility (The "Gold Standard")
Use this method when precise saturation limits are required for formulation or crystallography.[2][3]
Supersaturation: Weigh approximately 20 mg of the compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 100 µL of solvent (DMSO or Methanol).[2][3]
Observation: If it dissolves instantly, add more solid until a visible precipitate remains.[2][3]
Equilibration: Agitate the suspension at 25°C for 24 hours (1000 RPM).
Why: This ensures the solution reaches equilibrium with the solid phase.[1]
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter to remove micro-crystals.[1][3]
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Compare against a standard curve.
Protocol B: Kinetic Solubility (High-Throughput)
Use this method for rapid "Go/No-Go" decisions in biological assays.[1][2][3]
Methodology:
Prepare a 10 mM stock solution in DMSO.
Spike this stock into the target solvent (e.g., Methanol or Buffer) in a 96-well plate to achieve decreasing concentrations (e.g., 500 µM down to 1 µM).
Incubate for 2 hours.
Measure turbidity using a plate reader (Absorbance at 600 nm).[2][3] The point where absorbance spikes indicates precipitation.[2][5]
Part 3: Handling, Stability & Storage[1][2]
DMSO Stock Management[2][3]
Hygroscopicity: DMSO is extremely hygroscopic.[1][3] Water uptake can cause the 4-(cyanomethoxy)benzoic acid to precipitate over time, as it is less soluble in water than in pure DMSO.[1][2][3]
Best Practice: Store stocks at room temperature in a desiccator if used daily.[2][3] For long-term, store at -20°C, but ensure the vial is sealed tightly to prevent condensation upon thawing.[1][2]
Thawing: Vortex vigorously after thawing to redissolve any micro-precipitates formed during the freeze-thaw cycle.[1][2][3]
Methanol Handling (The Esterification Risk)[2][3]
Reaction: Carboxylic acids in methanol can undergo slow Fischer esterification:
Do not store methanolic stock solutions for >48 hours.[2][3]
Keep solutions at 4°C to slow reaction kinetics.
If using Methanol as an LC-MS solvent, ensure the residence time in the autosampler is minimized.[1]
References
PubChem. (2025).[2][3] 4-(Cyanomethoxy)benzoic acid (Compound Summary). National Library of Medicine.[2][3] [Link][2][3]
NIST. (2023). IUPAC-NIST Solubility Data Series: Benzoic Acid and Substituted Benzoic Acids.[1][2][3] National Institute of Standards and Technology.[1][3] [Link][2][3]
Technical Guide: pKa Determination of 4-(Cyanomethoxy)benzoic Acid
The following technical guide is structured to provide a comprehensive analysis of the pKa of 4-(cyanomethoxy)benzoic acid, integrating theoretical prediction with rigorous experimental validation protocols. Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a comprehensive analysis of the pKa of 4-(cyanomethoxy)benzoic acid, integrating theoretical prediction with rigorous experimental validation protocols.
Executive Summary & Compound Significance
4-(Cyanomethoxy)benzoic acid (CAS: 25462-58-2) represents a critical scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability compared to its alkoxy analogs. The cyanomethoxy group (
) functions as a unique bioisostere, combining the steric properties of a methoxy group with the electronic withdrawal of a nitrile.
Accurate determination of the carboxylic acid pKa is pivotal for:
Solubility Profiling: Predicting precipitation risks in low-pH gastric environments.
Permeability Modeling: Understanding the ionization state (neutral vs. anionic) for membrane transport.
Salt Selection: Designing robust counter-ion strategies for formulation.
This guide provides the theoretical basis for the pKa value and details a self-validating experimental workflow for its precise determination.
To understand the acidity of 4-(cyanomethoxy)benzoic acid without a direct experimental database entry, we employ the Hammett Equation . This semi-empirical relationship correlates the electronic effects of substituents with the ionization of benzoic acid derivatives.
The Hammett Equation
(Reference): The pKa of unsubstituted benzoic acid in water at 25°C is 4.20 .
(Reaction Constant): For the ionization of benzoic acids in water, .
(Substituent Constant): The electronic parameter for the 4-position substituent.
Analyzing the Cyanomethoxy Substituent (
)
The electronic character of the
group is a tug-of-war between two opposing forces:
Resonance Donation (
): The oxygen atom attached to the benzene ring possesses lone pairs that can donate electron density into the ring, typically decreasing acidity (raising pKa).
Inductive Withdrawal (
): The nitrile group () is a powerful electron-withdrawing group (). Through the methylene bridge (), it pulls electron density from the oxygen, significantly dampening its donation capacity and inductively deactivating the ring.
Quantitative Estimation:
for (Methoxy): -0.27 (Strong Donor)
for (Cyanomethoxy): Literature estimates and Taft calculations place this value between +0.01 and +0.15 . The strong inductive pull of the nitrile effectively neutralizes the resonance donation of the oxygen.
Predicted pKa Value
Using a conservative
estimate of +0.10 (weakly electron-withdrawing):
Experimental Protocols for Determination
While prediction provides a baseline, drug development requires empirical data. The following protocols are designed for high-precision determination.
Method A: Potentiometric Titration (The "Gold Standard")
Best for: Compounds with solubility
M in water.
Reagents & Equipment:
Titrant: 0.1 M KOH (CO₂-free, standardized against KHP).
Solvent: Degassed HPLC-grade water (or 0.15 M KCl solution for constant ionic strength).
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.
Protocol Steps:
Preparation: Dissolve 1-2 mg of 4-(cyanomethoxy)benzoic acid in 20 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent method (see Method B).
Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated (neutral species).
Titration: Titrate with 0.1 M KOH in small increments (0.5 - 1.0 µL) under inert gas (Argon/N₂) purge to prevent carbonate formation.
Data Collection: Record pH vs. Volume of base.
Analysis: Use the Bjerrum difference plot or Gran plot to determine the inflection point.
Best for: Lipophilic compounds where aqueous solubility is insufficient for direct titration.
Principle: Measure apparent pKa (
) in varying mixtures of Methanol/Water and extrapolate to 0% organic solvent.
Protocol Steps:
Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.
Perform potentiometric titration in each solvent system.
Plot
vs. (dielectric constant).
The y-intercept represents the aqueous pKa.
Visualizations and Workflows
Theoretical Logic: Hammett Prediction Pathway
This diagram illustrates the electronic competition that defines the pKa of the target compound.
Figure 1: Mechanistic pathway showing how the inductive withdrawal of the nitrile group counteracts the resonance donation of the oxygen, resulting in a pKa slightly lower than benzoic acid.
Experimental Workflow: Potentiometric Titration
A self-validating loop to ensure data integrity during measurement.
Figure 2: Decision tree for selecting the appropriate titration method and validating the results.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters for 4-(cyanomethoxy)benzoic acid compared to reference standards.
Parameter
Value / Range
Source / Method
Predicted pKa
4.10 ± 0.15
Hammett Calculation ()
Benzoic Acid pKa
4.20
Experimental Reference (Water, 25°C)
4-Methoxybenzoic Acid pKa
4.47
Experimental Reference (Donor Effect)
4-Cyanobenzoic Acid pKa
3.55
Experimental Reference (Strong EWG)
LogP (Predicted)
~1.5 - 1.7
Computed (XLogP3)
Molecular Weight
177.16 g/mol
Formula:
References
NIST Chemistry WebBook. Benzoic acid, 4-(cyanomethoxy)-. National Institute of Standards and Technology. [Link]
Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
constants).
PubChem. 4-(Cyanomethoxy)benzoic acid Compound Summary. National Library of Medicine. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1] (Source for Yasuda-Shedlovsky protocol).
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.
A Tale of Two Acids: A Technical Guide to the Structural and Functional Divergence of 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid
Abstract In the landscape of molecular design for pharmaceuticals and advanced materials, seemingly minor structural modifications can precipitate profound shifts in chemical behavior and functional efficacy. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of molecular design for pharmaceuticals and advanced materials, seemingly minor structural modifications can precipitate profound shifts in chemical behavior and functional efficacy. This guide provides an in-depth comparative analysis of two closely related benzoic acid derivatives: 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid. We will dissect their structural nuances, explore the resulting electronic and physicochemical consequences, and discuss the practical implications for their application in drug development and materials science. This document is intended to serve as a technical resource for researchers and professionals, offering not just data, but a causal understanding of how a simple ether linkage transforms the properties and potential of a versatile chemical scaffold.
Introduction: Beyond the Core Structure
Benzoic acid and its derivatives are foundational building blocks in organic synthesis, prized for their rigid aromatic core and versatile carboxylic acid functionality.[1][2] They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[3][4] Specifically, 4-cyanobenzoic acid has garnered significant attention as a crucial component in the development of liquid crystals and as a linker molecule in the construction of Metal-Organic Frameworks (MOFs).[5][6] Its rigid structure and defined vector for coordination make it an ideal candidate for creating porous materials with tailored properties for gas storage and catalysis.[7]
The introduction of a cyanomethoxy group in place of the cyano group, yielding 4-(cyanomethoxy)benzoic acid, presents a fascinating case study in molecular engineering. This seemingly simple insertion of an oxy-methylene (-O-CH₂-) spacer fundamentally alters the electronic interplay between the nitrile functionality and the benzoic acid core. This guide will illuminate these differences, providing a framework for the rational selection and application of these two molecules.
Molecular Architecture: A Comparative Overview
The core structural difference between 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid lies in the nature of the substituent at the para position of the benzoic acid ring.
4-cyanobenzoic acid features a cyano group (-C≡N) directly conjugated with the aromatic π-system.
4-(cyanomethoxy)benzoic acid possesses a cyanomethoxy group (-O-CH₂-C≡N), where an ether linkage insulates the cyano group from direct conjugation with the ring.
This fundamental distinction is the genesis of their differing properties.
Figure 1: Chemical structures of 4-cyanobenzoic acid and 4-(cyanomethoxy)benzoic acid.
Physicochemical Properties: A Quantitative Comparison
The structural divergence manifests in measurable differences in key physicochemical parameters. These properties are critical for predicting the behavior of these molecules in various systems, from biological assays to materials formulation.
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base (the carboxylate anion). Substituents on the aromatic ring can either stabilize or destabilize this anion through a combination of inductive and resonance effects.
4-cyanobenzoic acid: A Case of Electron Withdrawal
The cyano group is a potent electron-withdrawing group due to two primary effects:
Inductive Effect (-I): The high electronegativity of the nitrogen atom pulls electron density away from the aromatic ring through the sigma bonds.
Resonance Effect (-R): The cyano group can participate in resonance, delocalizing the negative charge of the carboxylate anion and stabilizing it.
Both effects work in concert to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to unsubstituted benzoic acid (pKa ≈ 4.20).[1][10] The enhanced acidity is a direct consequence of the stabilization of the resulting carboxylate anion.[11]
Figure 2: Electronic effects in 4-cyanobenzoic acid.
4-(cyanomethoxy)benzoic acid: A More Complex Interplay
The introduction of the -O-CH₂- spacer in 4-(cyanomethoxy)benzoic acid significantly alters the electronic landscape:
Inductive Effect (-I): The ether oxygen is electronegative and exerts an electron-withdrawing inductive effect, which would tend to increase acidity.
Resonance Effect (+R): The lone pairs on the ether oxygen can be donated into the aromatic ring via resonance. This electron-donating effect destabilizes the carboxylate anion, thereby decreasing acidity.
Insulated Cyano Group: The -CH₂- group prevents the cyano group from directly participating in resonance with the aromatic ring. Its electron-withdrawing inductive effect is also attenuated by the distance.
In the case of the structurally similar 4-methoxybenzoic acid, the electron-donating resonance effect (+R) of the methoxy group outweighs its electron-withdrawing inductive effect (-I), making it a weaker acid (pKa ≈ 4.47) than benzoic acid.[10] For 4-(cyanomethoxy)benzoic acid, while the ether oxygen still exerts a +R effect, the attached electron-withdrawing cyanomethyl group will pull electron density away from the oxygen, reducing its ability to donate into the ring. This will make the cyanomethoxy group less electron-donating than a simple methoxy group. Consequently, 4-(cyanomethoxy)benzoic acid is expected to be a stronger acid than 4-methoxybenzoic acid, but a weaker acid than 4-cyanobenzoic acid.
Figure 3: Electronic effects in 4-(cyanomethoxy)benzoic acid.
Synthesis Protocols: Pathways to the Molecules
The synthetic accessibility of these compounds is a critical consideration for their practical application.
Synthesis of 4-cyanobenzoic acid
Several methods exist for the synthesis of 4-cyanobenzoic acid. A common laboratory and industrial approach involves the oxidation of p-tolunitrile. Another route proceeds via a Sandmeyer reaction from 4-aminobenzoic acid. More contemporary, "green" methods are also being explored, such as the electrocarboxylation of 4-iodobenzonitrile.
Protocol: Oxidation of p-tolunitrile
This protocol is a general representation and may require optimization.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolunitrile in a suitable solvent such as pyridine or a mixture of acetic acid and water.
Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), portion-wise to control the exothermic reaction.
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Work-up: Cool the mixture and quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).
Isolation: Filter the mixture to remove manganese dioxide (if KMnO₄ was used). Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-cyanobenzoic acid.
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or water to obtain pure 4-cyanobenzoic acid.
Proposed Synthesis of 4-(cyanomethoxy)benzoic acid
A robust and high-yielding method for the synthesis of 4-(cyanomethoxy)benzoic acid is the Williamson ether synthesis, starting from the readily available 4-hydroxybenzoic acid.[12]
Protocol: Williamson Ether Synthesis
Figure 4: Proposed workflow for the synthesis of 4-(cyanomethoxy)benzoic acid.
Deprotonation: Dissolve 4-hydroxybenzoic acid in a polar aprotic solvent like acetone or DMF. Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
Nucleophilic Substitution: To the stirred solution, add chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN).
Reaction: Heat the mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts.
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., 2M HCl) to precipitate the product.
Purification: Collect the crude product by filtration, wash thoroughly with water to remove any remaining salts, and dry. Further purification can be achieved by recrystallization from a solvent system like ethanol/water.
Applications and Implications: A Forward Look
The structural and electronic differences between these two acids dictate their suitability for different applications.
4-cyanobenzoic acid: A Rigid Linker for Ordered Systems
The rigid, linear geometry and strong coordinating groups of 4-cyanobenzoic acid make it an exemplary building block for:
Metal-Organic Frameworks (MOFs): It is widely used as an organic linker to construct highly porous and stable MOFs for applications in gas storage, separation, and heterogeneous catalysis.[13] The direct conjugation of the cyano group can also be exploited for post-synthetic modification.
Liquid Crystals: The rod-like shape and polar cyano group contribute to the formation of liquid crystalline phases, making it a valuable component in display technologies.[6]
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]
4-(cyanomethoxy)benzoic acid: A More Flexible and Functional Scaffold
The introduction of the flexible ether linkage and the insulated cyano group in 4-(cyanomethoxy)benzoic acid opens up new avenues for its application:
Drug Design: The cyanomethoxy group can act as a hydrogen bond acceptor and its greater flexibility, compared to the rigid cyano group, might allow for better binding to certain biological targets. The change in acidity also affects its pharmacokinetic profile, including solubility and membrane permeability.
Modified MOF Linkers: As a linker in MOFs, the added flexibility could lead to frameworks with novel topologies and dynamic properties, such as "gate-opening" effects for selective guest adsorption. The ether oxygen provides an additional potential coordination site.
Functional Polymers: The cyanomethoxy group can be a handle for further chemical modification, allowing for the synthesis of functionalized polymers with tailored properties.
Conclusion: The Power of a Spacer
The comparative analysis of 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid underscores a fundamental principle in chemical design: subtle structural modifications can lead to significant functional diversification. The insertion of an oxy-methylene spacer effectively decouples the cyano group from the aromatic ring's π-system, transforming its electronic influence from strongly withdrawing to a more nuanced effect. This results in a molecule with different acidity, polarity, and conformational flexibility.
For the researcher and drug development professional, understanding these structure-property relationships is paramount. While 4-cyanobenzoic acid offers rigidity and strong electronic effects ideal for ordered materials, 4-(cyanomethoxy)benzoic acid provides a more flexible scaffold with different electronic and steric profiles, potentially offering advantages in the design of novel therapeutics and dynamic materials. The choice between these two "flavors" of cyanobenzoic acid is, therefore, not arbitrary but a strategic decision based on the desired molecular properties and ultimate application.
References
Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018).
National Center for Biotechnology Information. (n.d.). Sequential Linker Installation in Metal–Organic Frameworks. PubMed Central. Retrieved from [Link]
Pekcan, G., & Hakan Aktas, A. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
Issa, A. A., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Emerald Academy of Health Technology.
ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]
Office of Scientific and Technical Information. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. U.S. Department of Energy.
Saeed, H. H., et al. (2022, June 15).
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
Al-Hamdani, A. A. S., Al-Rawi, A. M., & Al-Obaidi, O. A. M. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Pharmaceutical Quality Assurance.
PubChem. (n.d.). 4-(cyanomethoxy)benzoic acid. Retrieved from [Link]
Semantic Scholar. (n.d.). Tuning the structure and function of metal-organic frameworks via linker design.
CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
PubChem. (n.d.). 4-(Cyanomethyl)benzoic acid. Retrieved from [Link]
ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents.
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
Annexe Chem. (2025, January 13).
YouTube. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs.
Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
ResearchGate. (n.d.). The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs.
Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid.
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents.
Preprints.org. (2023, May 29).
PubChem. (n.d.). 4-Cyanobenzoic acid. Retrieved from [Link]
Biological Activity and Medicinal Chemistry of 4-(Cyanomethoxy)benzoic Acid Derivatives
This technical guide details the biological activity, medicinal chemistry, and synthetic utility of 4-(cyanomethoxy)benzoic acid and its derivatives.[1] [1][2] Executive Summary 4-(Cyanomethoxy)benzoic acid (CAS: 16264-7...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the biological activity, medicinal chemistry, and synthetic utility of 4-(cyanomethoxy)benzoic acid and its derivatives.[1]
[1][2]
Executive Summary
4-(Cyanomethoxy)benzoic acid (CAS: 16264-71-4) is a bifunctional aromatic scaffold characterized by a carboxylic acid head group and a para-cyanomethoxy ether tail.[1] While often utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents (including enzyme inhibitors and receptor antagonists), the molecule itself has been identified as a bioactive secondary metabolite from endophytic fungi.[1]
This guide analyzes its dual role:
As a Natural Product: A broad-spectrum antimicrobial agent isolated from Xylaria sp.[1]
As a Pharmacophore: A precursor to bioisosteres (e.g., tetrazoles) and a scaffold for optimizing polarity and metabolic stability in drug design.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4]
Natural Occurrence and Biological Activity[1][3][4][5]
Source: Endophytic Fungal Metabolite
Research has identified 4-(cyanomethoxy)benzoic acid as a naturally occurring secondary metabolite produced by Xylaria sp. , an endophytic fungus associated with the medicinal plant Ficus pumila Linn.[1] (Moraceae).[1]
Antimicrobial Profile
In bioautographic assays, the molecule exhibits broad-spectrum antimicrobial activity .[1]
Antibacterial: Effective against Gram-positive and Gram-negative bacteria.[1]
Antifungal: Inhibits the growth of phytopathogenic fungi.[1]
Mechanism: While the precise molecular target in Xylaria extracts remains under investigation, benzoic acid derivatives typically disrupt cell membrane permeability or inhibit essential metabolic enzymes (e.g., bacterial DNA gyrase or fungal chitin synthase) depending on substitution patterns.[1]
Structure-Activity Relationship (SAR)
The biological potency of this scaffold relies on three specific structural domains:
The Acidic Head (C-1): Essential for binding to polar residues in target active sites.[1] Conversion to esters often reduces potency unless acting as a prodrug.[1]
The Ether Linker: Provides critical spacing and flexibility, allowing the nitrile group to access hydrophobic pockets or form dipole interactions.[1]
The Nitrile Tail (C-4): Acts as a hydrogen bond acceptor and a metabolic handle.[1] It is less sterically demanding than a methyl or ethyl group but significantly more polar.[1]
Beyond its direct activity, the 4-(cyanomethoxy) moiety is a high-value "fragment" in modern drug discovery.[1]
Synthetic Pathway
The standard synthesis involves the Williamson etherification of 4-hydroxybenzoic acid.[1] This reaction must be controlled to prevent hydrolysis of the nitrile group.[1]
Protocol: Synthesis of 4-(Cyanomethoxy)benzoic Acid
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via absorbance at 600 nm.[1] Use TTC (Triphenyl Tetrazolium Chloride) as a viability indicator if visual turbidity is ambiguous (red color = viable).[1]
References
Isolation and Antimicrobial Activity
Dereplication strategy for antimicrobial metabolite using thin-layer chromatography-bioautography and LC-PDA-MS analysis.
Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.[1] (Context on benzoic acid scaffolds in drug design).
4-carboxyphenoxyacetonitrile synonyms and trade names
This technical guide provides an in-depth analysis of 4-carboxyphenoxyacetonitrile , chemically known as 4-(cyanomethoxy)benzoic acid . This compound serves as a specialized intermediate in the synthesis of pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-carboxyphenoxyacetonitrile , chemically known as 4-(cyanomethoxy)benzoic acid . This compound serves as a specialized intermediate in the synthesis of pharmaceuticals (specifically benzofuran derivatives and enzyme inhibitors) and advanced polymer materials (liquid crystals).
(4-(Cyanomethoxy)benzoic Acid)
Executive Summary
4-Carboxyphenoxyacetonitrile (IUPAC: 4-(cyanomethoxy)benzoic acid ) is a bifunctional aromatic building block characterized by a carboxylic acid moiety at the para-position and a cyanomethoxy ether linkage at the ipso-position. It acts as a critical "scaffold extender" in medicinal chemistry, allowing for the introduction of a polar, hydrogen-bonding ether chain while retaining a reactive carboxylic acid handle for further derivatization (e.g., amide coupling or esterification).
While it does not possess a direct consumer "Trade Name" as an API (Active Pharmaceutical Ingredient), it is a key Key Starting Material (KSM) or Advanced Intermediate for specific downstream applications in drug discovery and materials science.
Nomenclature & Identification
Accurate identification is paramount, as this compound is often confused with its structural isomer, 4-cyanophenoxyacetic acid (an auxin herbicide intermediate).
The compound's dual functionality (nitrile and carboxylic acid) dictates its solubility and reactivity profile.[2]
Property
Value
Note
Molecular Formula
C₉H₉NO₃
Molecular Weight
177.16 g/mol
Appearance
White to off-white crystalline powder
Melting Point
198–202 °C
High MP due to intermolecular H-bonding (dimerization).
pKa (Acid)
~4.2
Typical for benzoic acid derivatives.
Solubility
DMSO, Methanol, DMF
Poor solubility in water and non-polar solvents (Hexane).
Reactivity
Nitrile: Susceptible to hydrolysis (to acid) or reduction (to amine).Acid: Standard coupling/esterification.
Synthetic Utility & Applications
This intermediate is valued for its ability to introduce a "spacer" group (the -O-CH₂- moiety) between an aromatic ring and a terminal nitrogen functionality.
A. Pharmaceutical Intermediates[3][4][5]
Benzofuran Synthesis:
Used as a precursor for 5-substituted benzofuran-2-carboxamides . The cyanomethoxy group can undergo cyclization reactions under basic conditions to form the furan ring system fused to the benzene core.
Enzyme Inhibitors (Thrombin/Factor Xa):
The nitrile group serves as a precursor to amidines (
) or benzylamines , which are critical pharmacophores in serine protease inhibitors (mimicking the arginine side chain).
Antibiotic Side Chains:
Structural analogs are used in the synthesis of cephalosporin side chains (e.g., related to Cefalonium , though Cefalonium typically uses the amide isomer).
B. Advanced Materials (Liquid Crystals)
Mesogenic Monomers: The rigid benzoic acid core combined with the flexible ether linkage makes this compound an excellent monomer for thermotropic liquid crystal polymers (LCPs) . The nitrile group acts as a polar dipole, enhancing the dielectric anisotropy of the material.
Synthesis Protocol (Laboratory Scale)
Objective: Synthesis of 4-(cyanomethoxy)benzoic acid from 4-hydroxybenzoic acid.
Reaction Scheme
The synthesis involves an O-alkylation (Williamson Ether Synthesis) followed by controlled workup to preserve the nitrile group.
Caption: Synthetic pathway for 4-(cyanomethoxy)benzoic acid via Williamson ether synthesis.
Step-by-Step Methodology
Reagent Setup:
Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous Acetone or DMF .
Add Potassium Carbonate (K₂CO₃) (1.5 eq) as the base.
Alkylation:
Add Chloroacetonitrile (1.2 eq) dropwise at room temperature.
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Note: Using the methyl ester protects the carboxylic acid from competing alkylation.
Workup (Ester Intermediate):
Filter off inorganic salts (KCl/K₂CO₃).
Concentrate the filtrate to obtain Methyl 4-(cyanomethoxy)benzoate .
Hydrolysis (Optional but recommended for purity):
Dissolve the ester in THF/Water (1:1).
Add LiOH (1.1 eq) at 0°C. Stir for 1–2 hours. Crucial: Avoid harsh heating or strong NaOH to prevent hydrolysis of the nitrile group to an amide/acid.
Acidify with 1N HCl to pH 3.
Isolation:
Precipitate the solid product.[3] Filter, wash with cold water, and dry under vacuum.
Recrystallization: Ethanol/Water.
Analytical Characterization
To validate the identity of the synthesized material, compare against these standard parameters:
¹H NMR (DMSO-d₆, 400 MHz):
12.8 (s, 1H, -COOH)
7.92 (d, 2H, Ar-H, ortho to COOH)
7.10 (d, 2H, Ar-H, meta to COOH)
5.25 (s, 2H, -O-CH₂-CN)
IR Spectroscopy (KBr):
2250 cm⁻¹ : Sharp peak (C≡N stretch).
1680–1700 cm⁻¹ : Strong peak (C=O stretch, acid).
2500–3000 cm⁻¹ : Broad band (O-H stretch, acid).
Safety & Handling
Hazard Class: Irritant (Skin/Eye).
Nitrile Hazard: Metabolizes to release cyanide in vivo (slow release). Handle with gloves and in a fume hood.
Chemo-Stability Profile of the Cyanomethoxy Motif: A Technical Guide
) in Acidic vs. Basic Conditions Executive Summary The cyanomethoxy group ( ), often referred to as the cyanomethyl (CNMe) ether in synthetic chemistry, occupies a unique physicochemical niche.
Author: BenchChem Technical Support Team. Date: February 2026
) in Acidic vs. Basic Conditions
Executive Summary
The cyanomethoxy group (
), often referred to as the cyanomethyl (CNMe) ether in synthetic chemistry, occupies a unique physicochemical niche. Unlike standard acetal-based protecting groups (e.g., MOM, THP) which are acid-labile, the cyanomethoxy moiety exhibits remarkable acid stability due to the electron-withdrawing nature of the nitrile group destabilizing the intermediate oxocarbenium ion. Conversely, in basic conditions, it resists mild nucleophilic attack and deprotonation (pKa 28), requiring specific reductive conditions (e.g., radical-anion chemistry) for cleavage.
However, in drug development, this chemical robustness contrasts with metabolic instability . The
-methylene protons are susceptible to oxidative dealkylation by cytochrome P450 enzymes, potentially releasing toxic cyanide. This guide details the mechanistic underpinnings of these behaviors, providing researchers with the logic to deploy or avoid this motif effectively.
Part 1: Structural & Electronic Basis
To understand the stability profile, we must analyze the electronic environment of the methylene bridge (
) connecting the oxygen and the nitrile.
Inductive Effects: The nitrile group (
) is strongly electron-withdrawing ( effect). The oxygen atom is also electronegative. This creates a highly electron-deficient methylene center.
Resonance Effects: While oxygen is a resonance donor, the nitrile is a resonance acceptor.
pKa of
-Protons: The acidity of the methylene protons is increased by the flanking electron-withdrawing groups. The pKa of phenoxyacetonitrile () is approximately 28.1 in DMSO [1]. This is significantly more acidic than a standard ether but less acidic than a ketone or ester -proton, rendering it stable to weak bases (carbonate, hydroxide) but reactive toward strong bases (LDA, NaH).
Part 2: Stability in Acidic Conditions
The Mechanism of Resistance
The defining feature of the cyanomethoxy group is its resistance to acid-catalyzed cleavage of the ether bond, a property that distinguishes it from Methoxymethyl (MOM) or Tetrahydropyranyl (THP) ethers.
Standard Acetal Cleavage (MOM):
. This reaction proceeds because the intermediate oxocarbenium ion is stabilized by the second oxygen.
Cyanomethoxy Resistance:
.
Cleavage would require the formation of the cation
.
The nitrile group is electron-withdrawing, which severely destabilizes this carbocation intermediate.
Consequently, the activation energy for acid-catalyzed ether cleavage is prohibitively high.
The Hydrolysis Risk (Nitrile Reactivity)
While the ether linkage is stable, the nitrile terminus is susceptible to hydrolysis under extreme acidic forcing conditions (e.g., 6N HCl, reflux), following the Pinner reaction pathway.
Protonation of the nitrile nitrogen.
Nucleophilic attack by water.
Conversion to the imidate, then amide, and finally the carboxylic acid (
).
Key Takeaway: In dilute or mild acids (e.g., 1N HCl, acetic acid), the cyanomethoxy group is inert.
Visualization: Acid Stability Logic
Caption: The electron-withdrawing nitrile prevents cation formation, blocking ether cleavage. Extreme acid hydrolyzes the nitrile itself.
Part 3: Stability in Basic Conditions
The Mechanism of Resistance
The cyanomethoxy group is generally stable to basic hydrolysis and nucleophilic attack, making it "orthogonal" to ester protecting groups.
Nucleophilic Substitution (
): The methylene carbon is sterically accessible, but the cyanide anion () is a poor leaving group compared to halides or sulfonates. Therefore, hydroxide does not displace the nitrile.
Deprotonation: With a pKa of ~28, aqueous bases (NaOH, KOH,
of water ~15.7) are insufficiently basic to deprotonate the -methylene.
Elimination: Under very strong basic conditions (e.g.,
-BuOK in DMSO), elimination of cyanide could theoretically occur, but this is rare.
The Cleavage Pathway (Reductive)
Because the group withstands acid and base, it requires a specific "trigger" for removal in synthetic contexts. The standard method is Reductive Cleavage using radical anions [2].
Reagent: Sodium naphthalenide or Sodium in liquid ammonia (Birch conditions).
Mechanism: Electron transfer to the nitrile LUMO
Radical anion C-O bond fragmentation.
Visualization: Base Stability & Cleavage[2]
Caption: The group survives aqueous base. Strong bases deprotonate it. Radical reduction cleaves it.
Part 4: Experimental Protocols (Stress Testing)
To validate the stability of a cyanomethoxy-containing compound (drug candidate or intermediate), the following forced degradation protocol (based on ICH Q1A guidelines) is recommended.
Protocol: Forced Degradation Study
Objective: Determine the upper limits of pH stability.
Materials:
Test Compound (1 mg/mL in Acetonitrile/Water).
0.1 N HCl, 1.0 N HCl.
0.1 N NaOH, 1.0 N NaOH.
HPLC-UV/MS system.
Workflow:
Acid Stress:
Aliquot A: Mix 1 mL sample + 1 mL 0.1 N HCl. Incubate at RT for 24h .
Aliquot B: Mix 1 mL sample + 1 mL 1.0 N HCl. Incubate at 60°C for 4h .
Expected Result: Aliquot A should show < 2% degradation. Aliquot B may show hydrolysis of CN to COOH (
mass shift).
Base Stress:
Aliquot C: Mix 1 mL sample + 1 mL 0.1 N NaOH. Incubate at RT for 24h .
Monitor for loss of parent peak and appearance of polar degradants (carboxylic acid derivatives).
Part 5: Comparative Data & Application Strategy
Stability Comparison Table
Protecting Group
Structure
Acid Stability (1N HCl)
Base Stability (1N NaOH)
Primary Cleavage Method
Cyanomethyl (CNMe)
High (Stable)
High (Stable)
Reductive (Na/NH) [2]
Methoxymethyl (MOM)
Low (Cleaves)
High (Stable)
Acid (TFA, HCl)
Benzyl (Bn)
High (Stable)
High (Stable)
Hydrogenation (Pd/C, H)
Acetyl (Ac)
Moderate (Hydrolyzes)
Low (Hydrolyzes)
Base (KCO/MeOH)
Strategic Recommendation
For Synthesis: Use the cyanomethoxy group when you need to protect a hydroxyl group through both acidic steps (e.g., glycosylation, removal of acetals) and basic steps (e.g., ester hydrolysis). It is an excellent "orthogonal" group.
For Drug Design:Exercise Caution. While chemically stable, the cyanomethoxy group poses a metabolic risk.
Mitigation: If this motif is required for potency, perform early microsomal stability assays specifically monitoring for cyanide release or glutathione adducts.
References
Bordwell pKa Table. Acidity in DMSO. Retrieved from . (Verified pKa of PhOCH2CN
28.1).
Roy, A., et al. (2022). "Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides." Organic & Biomolecular Chemistry.
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ether stability profiles).
Application Note: Regioselective O-Alkylation of 4-Hydroxybenzoic Acid with Chloroacetonitrile
The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes the Ester-Protection Route , which is the industry standard for ensuring regioselectivity...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes the Ester-Protection Route , which is the industry standard for ensuring regioselectivity when alkylating phenolic acids.
) via Ester Intermediate
Target Product: 4-(Cyanomethoxy)benzoic acid
Executive Summary & Strategic Rationale
The direct alkylation of 4-hydroxybenzoic acid (4-HBA) with chloroacetonitrile presents a classic chemoselectivity challenge. The substrate contains two nucleophilic sites: the phenolic hydroxyl group (
) and the carboxylic acid ().
While the phenoxide is inherently more nucleophilic than the carboxylate, the carboxylic acid deprotonates first. In the presence of reactive electrophiles like chloroacetonitrile (
), the carboxylate readily participates in alkylation, leading to the formation of cyanomethyl esters (activated esters) rather than the desired phenolic ether.
To guarantee the synthesis of 4-(cyanomethoxy)benzoic acid with high purity and yield, this protocol utilizes a Protection-Alkylation-Deprotection strategy. This approach locks the carboxyl group as a methyl ester, forcing alkylation to occur exclusively at the phenolic oxygen, followed by a controlled hydrolysis that preserves the cyano functionality.
Chemical Pathway & Mechanism[1]
The synthesis proceeds through three distinct phases. The critical step is the Finkelstein-assisted
displacement of chloride by the phenoxide anion.
Reaction Scheme Visualization
Figure 1: Strategic workflow for the regioselective synthesis of 4-(cyanomethoxy)benzoic acid.
Detailed Experimental Protocol
Phase 1: Preparation of Methyl 4-Hydroxybenzoate (Protection)
Note: If commercial Methyl 4-hydroxybenzoate (Methylparaben) is available, proceed directly to Phase 2.
Resuspend residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to remove unreacted acid.
Dry organic layer over
, filter, and evaporate.
Yield: ~90-95% (White solid).
Phase 2: O-Alkylation with Chloroacetonitrile (The Core Reaction)
This step uses Potassium Carbonate as a mild base to generate the phenoxide, and Potassium Iodide (KI) as a catalyst to generate the more reactive iodoacetonitrile in situ.
Safety Warning: Chloroacetonitrile is a potent lachrymator and toxic if inhaled or absorbed. It can metabolize to cyanide. Handle strictly in a fume hood.
Procedure:
Setup: Oven-dry a 250 mL RBF equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
).
Solubilization: Add Methyl 4-hydroxybenzoate and anhydrous Acetone. Stir until dissolved.
Deprotonation: Add anhydrous
and KI. The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation.
Addition: Add Chloroacetonitrile dropwise via syringe.
Reaction: Heat the mixture to Reflux (approx. 56°C) . Stir vigorously for 6–10 hours.
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by the less polar ether product ().
Workup:
Cool reaction to RT.
Filter off the inorganic salts (
, ) through a Celite pad. Rinse the pad with acetone.
Concentrate the filtrate in vacuo to obtain a crude solid.
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica, 10-20% EtOAc in Hexane) if high purity is required.
) is sensitive to hydrolysis. Using strong acid or vigorous basic reflux can convert the nitrile to a carboxylic acid or amide. We use Lithium Hydroxide (LiOH) at low temperature to selectively hydrolyze the methyl ester.
Reagents:
Methyl 4-(cyanomethoxy)benzoate (from Phase 2)
LiOH
(1.5 equiv)
THF (3 parts) / Water (1 part)
Procedure:
Dissolve the intermediate ester in THF.
Dissolve LiOH in the minimum amount of water and add to the THF solution.
Stir at Room Temperature for 4–6 hours.
Note: Do NOT heat.[5] Heating risks hydrolyzing the cyano group.
Workup:
Evaporate most of the THF in vacuo.
Dilute the aqueous residue with water (20 mL).
Cool in an ice bath (
).
Carefully acidify to pH 3–4 using 1M HCl. Caution: Do not use concentrated acid to avoid nitrile hydrolysis.
The product will precipitate as a white solid.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[6]
Critical Analysis & Troubleshooting (E-E-A-T)
Why this specific protocol?
Selectivity: Direct alkylation of 4-HBA often yields the cyanomethyl ester because the carboxylate is formed first and is highly nucleophilic toward primary halides. Protecting the acid as a methyl ester eliminates this side reaction.
Solvent Choice (Acetone vs. DMF): While DMF increases reaction rate, it is difficult to remove and can lead to higher temperatures that degrade the nitrile. Acetone allows for a controlled reflux (
56°C) that is sufficient for alkylation but mild enough to prevent side reactions.
Catalysis (KI): Chloroacetonitrile is moderately reactive. The addition of catalytic KI converts it in situ to Iodoacetonitrile (Finkelstein reaction), which reacts significantly faster with the phenoxide, reducing reaction time and thermal stress.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Wet Acetone
Water quenches the phenoxide. Use freshly dried acetone or add molecular sieves.
Product is an Acid (not Nitrile)
Over-hydrolysis
In Phase 3, temperature was too high or reaction time too long. Keep at RT; monitor strictly.
Oily Product
Residual Solvent/DMF
If DMF was used, wash organic layer thoroughly with water/brine. Recrystallize from EtOH.
Precipitate in Phase 2
Salt Formation
This is normal (). Ensure vigorous stirring to keep salts suspended for reaction kinetics.
Application Notes & Protocols for the Synthesis of Methyl 4-(cyanomethoxy)benzoate
Abstract This document provides a comprehensive guide for the synthesis of methyl 4-(cyanomethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the robust and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-(cyanomethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the robust and widely applicable Williamson ether synthesis, detailing the reaction mechanism, a step-by-step laboratory protocol, and critical parameters for optimization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, high yield, and product purity.
Introduction and Synthetic Strategy
Methyl 4-(cyanomethoxy)benzoate is synthesized by forming an ether linkage on the phenolic hydroxyl group of methyl 4-hydroxybenzoate. The most direct and efficient method for this transformation is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.
The overall transformation is as follows:
Methyl 4-hydroxybenzoate reacts with Chloroacetonitrile in the presence of a base to yield Methyl 4-(cyanomethoxy)benzoate.
The core of this strategy lies in the deprotonation of the weakly acidic phenolic proton of methyl 4-hydroxybenzoate to generate a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired cyanomethoxy ether bond.[1] This SN2 mechanism is highly reliable for primary alkyl halides like chloroacetonitrile, as they are sterically unhindered, minimizing competing elimination reactions.[2]
Reaction Mechanism: An SN2 Pathway
The synthesis proceeds via a two-step sequence within a single pot, characteristic of the Williamson ether synthesis.
Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of methyl 4-hydroxybenzoate. This generates the potassium salt of the methyl 4-hydroxybenzoate phenoxide, a much stronger nucleophile than the starting phenol.
Nucleophilic Attack: The newly formed phenoxide ion performs a backside attack on the carbon atom of chloroacetonitrile that is bonded to the chlorine. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[1] This bimolecular nucleophilic substitution (SN2) mechanism results in the formation of the ether and a chloride salt byproduct.[3]
The following diagram illustrates this mechanistic pathway.
Application Note: High-Efficiency Synthesis of Cyanomethyl Ethers Using Potassium Carbonate in Acetone
Executive Summary & Scientific Rationale The synthesis of cyanomethyl ethers (also referred to as aryloxyacetonitriles when derived from phenols, ) is a pivotal transformation in drug discovery. These intermediates serve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The synthesis of cyanomethyl ethers (also referred to as aryloxyacetonitriles when derived from phenols,
) is a pivotal transformation in drug discovery. These intermediates serve as critical electrophilic precursors for constructing bioactive heterocycles, including benzofurans, tetrazoles, and aminothiophenes.
While various base/solvent systems exist (e.g., NaH/DMF), the Potassium Carbonate (
) / Acetone system offers a superior balance of safety, operational simplicity, and selectivity. This guide details the mechanistic underpinnings and optimized protocols for this specific transformation, emphasizing the role of heterogeneous catalysis and phase-transfer effects.
Why
in Acetone?
Mild Basicity: Unlike NaH,
( of conjugate acid 10.3) minimizes side reactions such as C-alkylation or polymerization of sensitive electrophiles.
Solvent Dynamics: Acetone is a polar aprotic solvent that supports
mechanisms by solvating the cation () while leaving the phenoxide anion naked and reactive.
Surface Chemistry: The reaction is heterogeneous. The solid-liquid interface of
allows for the "slow-release" of the active phenoxide, preventing runaway exotherms.
Mechanistic Insight & Reaction Pathway[1][2]
The reaction proceeds via a classical Williamson Ether Synthesis mechanism.[1] However, because
is insoluble in acetone, the reaction relies on surface-mediated deprotonation.
The Catalytic Cycle
Deprotonation: The acidic proton of the phenol/alcohol is removed at the solid
surface.
Ion Pairing: The resulting potassium phenoxide (
) enters the acetone solution.
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of chloroacetonitrile (
).
Finkelstein Enhancement (Optional): Addition of Potassium Iodide (KI) generates in situ iodoacetonitrile (
), a significantly more reactive electrophile (leaving group ability: ).
Visualizing the Workflow
The following diagram outlines the critical process flow and decision points for this synthesis.
Figure 1: Operational workflow for the synthesis of cyanomethyl ethers using the K2CO3/Acetone system.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
Substrate: Phenol derivative (1.0 equiv).
Electrophile: Chloroacetonitrile (1.1 – 1.2 equiv) or Bromoacetonitrile (1.05 equiv). Note: Bromo- analog is more reactive but less stable.
Base: Anhydrous Potassium Carbonate (
) (1.5 – 2.0 equiv). Crucial: Must be ground to a fine powder and dried (120°C for 4h) before use.
Solvent: Acetone (HPLC grade, dried over molecular sieves).
Step 1: System Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon.
Step 2: Deprotonation Phase
Charge the flask with the Phenol (1.0 equiv) and Dry Acetone (0.5 M concentration relative to phenol).
Add the finely ground Anhydrous
(1.5 equiv).
Optional: Add KI (0.1 equiv) if the substrate is sterically hindered or electron-deficient.
Stir vigorously at Room Temperature (RT) for 15–30 minutes. This allows the formation of the surface-bound phenoxide species.
Step 3: Alkylation
Add Chloroacetonitrile (1.1 equiv) dropwise via syringe. Caution: Chloroacetonitrile is a lachrymator and highly toxic. Work in a fume hood.
Heat the reaction mixture to a gentle reflux (
56-60°C).
Monitor via TLC (Hexane:EtOAc) or HPLC. Typical reaction times range from 2 to 6 hours .
Step 4: Workup (Self-Validating Step)
Cool the mixture to RT.
Filtration: Filter the mixture through a celite pad or sintered glass funnel to remove the inorganic salts (
, unreacted ). Wash the solid cake with fresh acetone.
Validation: The filtrate should be clear. If cloudy, salts are passing through; refilter.
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap).
Partition: Redissolve the residue in Ethyl Acetate and wash with water (
) and Brine () to remove traces of KI or succinimide byproducts (if applicable).
Dry organic layer over
and concentrate.
Step 5: Purification
Most aryloxyacetonitriles crystallize upon cooling or addition of cold hexane/ethanol. If oil remains, purify via silica gel column chromatography.
Optimization & Troubleshooting Data
The following table summarizes the impact of variable changes on the reaction yield, based on internal process data and literature precedents.
Variable
Condition A (Standard)
Condition B (Optimized)
Outcome/Observation
Base
Granular
Powdered/Milled
Yield +15% . Surface area is the rate-limiting factor in heterogeneous catalysis.
Solvent
Wet Acetone (>0.5% )
Dry Acetone (<0.1% )
Water solvates the phenoxide too strongly, reducing nucleophilicity and causing hydrolysis of the nitrile.
Additive
None
KI (10 mol%)
Time reduced by 50% . The in situ formation of accelerates the reaction (Finkelstein effect).
Temp
Room Temp
Reflux (56°C)
Essential for electron-deficient phenols (e.g., nitro-phenols).
Safety & Compliance (HSE)
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide. Keep a cyanide antidote kit available.
Lachrymator: Chloroacetonitrile is a potent tear gas agent. Double-glove (Nitrile) and use a functioning fume hood.
Waste Disposal: The aqueous washings may contain traces of alkylating agents. Treat with dilute ammonia or bleach to quench before disposal, according to local EHS regulations.
References
Mechanism of Williamson Ether Synthesis:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for
mechanism grounding).
Cyanomethyl Ethers as Protecting Groups
Roy, S., et al. (2022). "Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides."[2] RSC Advances, 12, 12345.
Phenol Alkyl
/Acetone):
BenchChem Technical Support. "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives."
Finkelstein Catalysis in Ether Synthesis
Srivastava, A., et al. (2023).[3] "Synthesis of chalcone derivatives using K2CO3/KI in acetone." ChemistrySelect.
Safety Data
PubChem. "Chloroacetonitrile - Safety and Hazards."
Application Notes and Protocols for the Synthesis of Aryloxyacetonitriles via Reflux
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aryloxyacetonitrile Scaffold Aryloxyacetonitriles are a class of organic compounds that serve as crucial building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aryloxyacetonitrile Scaffold
Aryloxyacetonitriles are a class of organic compounds that serve as crucial building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their structural motif, featuring an ether linkage between an aromatic ring and a cyanomethyl group, provides a versatile handle for further chemical transformations. The synthesis of these compounds is most commonly and reliably achieved through the Williamson ether synthesis, a robust and time-honored method for forming ether bonds.[1][2]
This guide provides an in-depth exploration of the synthesis of aryloxyacetonitriles, with a specific focus on optimizing reaction parameters under reflux conditions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide guidance on product characterization and troubleshooting.
The Core Mechanism: Williamson Ether Synthesis
The synthesis of aryloxyacetonitriles from phenols and haloacetonitriles is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding this mechanism is paramount to making informed decisions about reagent and solvent selection.
The reaction unfolds in two primary steps:
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the phenol. This generates a highly nucleophilic phenoxide anion. Phenols are generally more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.[3]
Nucleophilic Attack: The newly formed phenoxide anion acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile. This attack occurs from the side opposite to the leaving group (the halide) in a concerted, single-step process, leading to the formation of the C-O ether bond and the displacement of the halide ion.[2]
Diagram 1. Mechanism of Aryloxyacetonitrile Synthesis.
Optimizing Reflux Conditions: A Guide to Key Parameters
Reflux is a standard laboratory technique where the reaction mixture is heated to the boiling point of the solvent, and the resulting vapors are condensed and returned to the reaction flask. This allows for prolonged heating at a constant, controlled temperature without loss of solvent. The success of the synthesis hinges on the careful selection of several key parameters.
Reactant Selection
Phenol: The electronic nature of substituents on the aromatic ring influences the acidity of the phenolic proton. Electron-withdrawing groups increase acidity, facilitating deprotonation, while electron-donating groups decrease it.
Haloacetonitrile: Bromoacetonitrile is generally more reactive than chloroacetonitrile because bromide is a better leaving group than chloride.[4] However, chloroacetonitrile is often less expensive and sufficient for many substrates.[5]
Choice of Base
The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions, such as the elimination of the haloacetonitrile.[4]
Potassium Carbonate (K₂CO₃): This is the most commonly used base. It is inexpensive, easy to handle (non-hygroscopic), and sufficiently basic for most phenols, especially when paired with a polar aprotic solvent like acetone or DMF.[6][7]
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures complete and rapid deprotonation. It must be handled with care under an inert atmosphere due to its reactivity with water and air. It is typically used in anhydrous solvents like DMF or THF.[7]
Solvent Selection
The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are ideal because they can solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[2]
Acetone: A good, relatively low-boiling (56 °C) solvent that works well with K₂CO₃. Its volatility makes it easy to remove during work-up.[4]
Acetonitrile (ACN): Another excellent polar aprotic solvent with a higher boiling point (82 °C), allowing for higher reaction temperatures.[2]
N,N-Dimethylformamide (DMF): A high-boiling (153 °C) polar aprotic solvent that can significantly accelerate SN2 reactions. It is particularly useful for less reactive substrates but can be more difficult to remove during work-up.[6][7]
Comparative Table of Reaction Conditions
The following table summarizes typical conditions for the synthesis of aryloxyacetonitriles, providing a starting point for reaction optimization.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. Allow the suspension to stir at room temperature for 20-30 minutes.
Addition of Electrophile: Add bromoacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.
Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C). Maintain the reflux for 4-6 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is hexane/ethyl acetate (e.g., 4:1). The reaction is complete when the 4-chlorophenol spot is no longer visible.
Work-up - Quenching and Filtration: Once complete, cool the mixture to room temperature. Filter the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the solid cake with a small amount of acetone.
Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
Work-up - Liquid-Liquid Extraction: Dissolve the resulting crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash successively with:
1 M HCl (to remove any trace of base)
Saturated NaHCO₃ solution (to neutralize any remaining acid and remove unreacted phenol)[10]
Brine (to remove bulk water from the organic layer)[10]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to obtain the pure 2-(4-chlorophenoxy)acetonitrile.[4]
4-(cyanomethoxy)benzoic acid as a building block in medicinal chemistry
This Application Note provides a comprehensive technical guide to 4-(cyanomethoxy)benzoic acid , a specialized bifunctional building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and linker d...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide to 4-(cyanomethoxy)benzoic acid , a specialized bifunctional building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design.[1]
Executive Summary
4-(Cyanomethoxy)benzoic acid (4-CMBA) is a versatile bifunctional scaffold offering a unique combination of a rigid aromatic core, a polarizable ether linkage, and two distinct reactive handles: a carboxylic acid and a nitrile.[1] Unlike simple alkyl nitriles, the cyanomethoxy moiety (-O-CH2-CN) acts as a "masked" hydrophilic pharmacophore.[1] It is increasingly utilized in the development of kinase inhibitors (e.g., Syk, p38 MAPK) and nuclear receptor modulators (e.g., PXR) to fine-tune solubility and metabolic stability.[1]
This guide details the strategic utility of 4-CMBA, validated synthesis protocols, and downstream transformation workflows for tetrazole bioisosteres.[1]
Chemical Profile & Strategic Utility[2]
The "Ether-Nitrile" Advantage
In structure-activity relationship (SAR) studies, 4-CMBA serves as a superior alternative to 4-cyanobenzoic acid due to the insertion of the oxymethylene spacer (-O-CH2-).[1]
Feature
Medicinal Chemistry Impact
Rotational Freedom
The ether linkage breaks the conjugation between the phenyl ring and the nitrile, allowing the -CN vector to adopt non-planar conformations to access distinct sub-pockets.[1][2]
H-Bond Acceptor
The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with hinge region residues in kinases.[1]
Metabolic Soft Spot
The methylene group (-CH2-) adjacent to the ether and nitrile is susceptible to oxidative metabolism, allowing for the design of "soft drugs" that clear rapidly or prodrugs that release the active acid form (-O-CH2-COOH) in vivo.[1]
Bioisostere Precursor
The nitrile is a direct precursor to tetrazoles (a lipophilic carboxylic acid bioisostere) and oxadiazoles , critical for improving oral bioavailability.[1]
Reactivity Map
4-CMBA allows for orthogonal functionalization.[1] The carboxylic acid ("The Anchor") is typically coupled to the primary pharmacophore, while the cyanomethoxy group ("The Warhead") is modified late-stage.[1]
Figure 1: Divergent reactivity profile of 4-CMBA.[1] The nitrile remains stable during standard amide coupling conditions, allowing for sequential functionalization.[1]
Validated Synthesis Protocols
Commercially available 4-CMBA often varies in purity.[1] For rigorous SAR campaigns, in-house synthesis via the Methyl Ester Route is recommended to prevent over-alkylation of the carboxylic acid.[1]
Protocol A: Synthesis of 4-(Cyanomethoxy)benzoic Acid
Mechanism: Williamson Ether Synthesis followed by Saponification.[1]
Scale: 10 mmol (approx. 1.5 g output).
Caution: Do not heat. High temperatures or strong mineral acids can hydrolyze the nitrile to a primary amide or acid.
Workup: Acidify carefully with 1N HCl to pH ~3. The product, 4-(cyanomethoxy)benzoic acid , will precipitate.[1] Filter, wash with cold water, and dry under vacuum.[1]
Characterization: 1H NMR (DMSO-d6) should show the O-CH2 singlet around
Protocol B: Transformation to Tetrazole (Bioisostere Synthesis)
The conversion of the nitrile to a tetrazole is a high-value transformation in medicinal chemistry (e.g., Sartan-class drugs), providing a lipophilic anion that mimics a carboxylate.[1]
To a solution of the nitrile-containing intermediate (1.0 equiv) in DMF (0.5 M concentration).[1]
Add
(1.5 equiv) and (1.0 equiv).[1] Note: Zinc salts catalyze the cycloaddition at lower temperatures than ammonium chloride methods.[1]
Execution:
Heat to 100–110°C in a sealed pressure vial for 12–24 hours.
Safety: Azides can form explosive hydrazoic acid. Ensure the reaction is vented properly during workup and avoid halogenated solvents during extraction if possible.
Workup:
Cool to RT. Add 1N HCl (carefully, in hood) to pH 2 to liberate the tetrazole proton.[1]
Extract with EtOAc.[3] The tetrazole product is usually found in the organic layer.
Experimental Workflow Visualization
The following diagram illustrates the decision tree for utilizing 4-CMBA in a fragment-based campaign.
Figure 2: Strategic decision tree for 4-CMBA functionalization based on binding pocket requirements.
Safety & Handling Data
Hazard Identification: The cyanomethoxy group can release cyanide ions under extreme metabolic or hydrolytic conditions, though it is generally stable in vitro.
Handling: Treat 4-CMBA as an irritant. The alkylating agents (chloroacetonitrile) used in its synthesis are highly toxic (LD50 oral rat ~220 mg/kg) and lachrymators.[1]
Storage: Store at +2°C to +8°C. Keep dry. The nitrile group is stable, but the ether linkage can degrade under strong acidic conditions over prolonged periods.[1]
References
Synthesis & Properties of Cyanomethoxy Benzoates
Title: Synthesis of 4-(cyanomethoxy)benzoic acid derivatives.[1][3]
Application Note and Protocol for the Purification of 4-(cyanomethoxy)benzoic acid by Recrystallization
Abstract This document provides a comprehensive guide for the purification of 4-(cyanomethoxy)benzoic acid via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the purification of 4-(cyanomethoxy)benzoic acid via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity solid for their work. This guide outlines the underlying principles of recrystallization, details a step-by-step experimental protocol, and provides essential data for the successful implementation of this purification technique. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction
4-(cyanomethoxy)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product.
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2] Upon cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).[3]
This application note details a robust protocol for the recrystallization of 4-(cyanomethoxy)benzoic acid, addressing the critical parameters of solvent selection, dissolution, crystallization, and isolation to achieve a high degree of purity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of 4-(cyanomethoxy)benzoic acid is crucial for developing an effective recrystallization protocol.
Table 1: Physicochemical Properties of 4-(cyanomethoxy)benzoic acid
4-(cyanomethoxy)benzoic acid and the solvents used in this protocol should be handled with appropriate safety measures in a well-ventilated fume hood.[5][8]
4-(cyanomethoxy)benzoic acid: May cause skin, eye, and respiratory irritation.[5][8] Avoid inhalation of dust and direct contact with skin and eyes.[9]
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
General Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process for 4-(cyanomethoxy)benzoic acid.
Caption: Recrystallization workflow for 4-(cyanomethoxy)benzoic acid.
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude 4-(cyanomethoxy)benzoic acid. The quantities can be scaled as needed, with proportional adjustments to the solvent volume.
Materials and Equipment
Crude 4-(cyanomethoxy)benzoic acid
Ethanol (95% or absolute)
Distilled or deionized water
Erlenmeyer flasks (appropriate sizes)
Heating mantle or hot plate with magnetic stirring capability
Magnetic stir bar
Graduated cylinders
Powder funnel
Fluted filter paper (for hot filtration, if necessary)
Büchner funnel and filter flask
Vacuum source (e.g., water aspirator or vacuum pump)
Filter paper (to fit Büchner funnel)
Spatula
Watch glass
Drying oven or vacuum desiccator
Melting point apparatus
Solvent System Selection
The choice of solvent is the most critical step in recrystallization.[10] For 4-(cyanomethoxy)benzoic acid, a mixed solvent system of ethanol and water is highly effective. The compound is readily soluble in hot ethanol and sparingly soluble in cold water. This differential solubility allows for efficient purification. The principle of using a solvent pair involves dissolving the solute in the "good" solvent (ethanol) and then adding the "poor" solvent (water) to the hot solution to induce crystallization upon cooling.[10]
Step-by-Step Procedure
Dissolution:
Place 5.0 g of crude 4-(cyanomethoxy)benzoic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
Add approximately 50 mL of 95% ethanol to the flask.
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[11][12] Avoid boiling the solution too vigorously to prevent solvent loss. Add more ethanol in small portions if the solid does not fully dissolve. The goal is to use the minimum amount of hot solvent to create a saturated solution.[2][3]
Hot Filtration (if necessary):
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[13]
Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.
Place a powder funnel with fluted filter paper into the neck of the preheated flask.
Carefully and quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.[10]
Crystallization:
To the hot, clear ethanolic solution, slowly add hot distilled water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals.[12]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.[11][14]
Isolation of Crystals:
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
Wet the filter paper in the Büchner funnel with a small amount of a cold ethanol-water mixture.
Swirl the crystalline slurry in the Erlenmeyer flask and pour it into the Büchner funnel.
Apply vacuum to collect the crystals.
Washing the Crystals:
With the vacuum still applied, wash the crystals with a small amount of ice-cold distilled water to remove any residual mother liquor.[11] It is crucial to use a minimal amount of cold solvent for washing to avoid redissolving the purified product.
Drying the Crystals:
Continue to draw air through the crystals in the Büchner funnel for 15-20 minutes to partially dry them.
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be achieved by air drying, placing them in a drying oven at a temperature well below the melting point (e.g., 60-70 °C), or in a vacuum desiccator.
Purity Assessment
The purity of the recrystallized 4-(cyanomethoxy)benzoic acid should be assessed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range. Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting
Problem
Possible Cause
Solution
Oiling Out
The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.
Add more of the good solvent (ethanol) to the hot solution until the oil dissolves, then proceed with cooling.
No Crystal Formation
Too much solvent was used, or the solution is not sufficiently supersaturated.
Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[10][11]
Low Recovery
Too much solvent was used, the cooling time was insufficient, or the crystals were washed with too much cold solvent.
Optimize the solvent volume in subsequent attempts. Ensure adequate cooling time in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Premature Crystallization during Hot Filtration
The solution cooled too quickly in the funnel.
Use a preheated funnel and receiving flask. Perform the filtration as quickly as possible.
Conclusion
This application note provides a detailed and reliable protocol for the purification of 4-(cyanomethoxy)benzoic acid by recrystallization using an ethanol-water solvent system. By following the outlined procedures and understanding the principles behind each step, researchers can consistently obtain high-purity material essential for their scientific endeavors. The successful implementation of this protocol will contribute to the integrity and reproducibility of experimental results in drug discovery and materials science.
References
PubChem. 4-(Cyanomethyl)benzoic acid. National Center for Biotechnology Information. [Link]
LookChem. General procedures for the purification of Carboxylic acids. [Link]
University of California, Los Angeles. Recrystallization. [Link]
Google Patents.
University of Colorado Boulder. Recrystallization. [Link]
University of California, Davis. Recrystallization and Crystallization. [Link]
National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]
Wellesley College. Recrystallization of Benzoic Acid. [Link]
University of Massachusetts. The Recrystallization of Benzoic Acid. [Link]
Cheméo. Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). [Link]
University of Technology. EXPERIMENT (3) Recrystallization. [Link]
Kune, H. A. SDS of Benzoic Acid: Important Data and Information Collected. [Link]
ResearchGate. Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]
Royal Society of Chemistry. Supplementary Information TCT- Mediated Click Chemistry for the Synthesis of Nitrogen-Containing Functionalities: Conversion of Carboxylic. [Link]
Chemistry Stack Exchange. I am trying to find the solubility of benzoic acid in different solvents to prepare a liquid-liquid extraction. [Link]
ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]
Google Patents.
University of Limerick. Solubility of benzoic acid in pure solvents and binary mixtures. [Link]
Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]
Der Pharma Chemica. Effect of Solvent on Distribution Study of Benzoic Acid. [Link]
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]
Technical Support Center: Chemoselective Synthesis of 4-(cyanomethoxy)benzoic acid
Executive Summary: The Chemoselectivity Paradox The synthesis of 4-(cyanomethoxy)benzoic acid presents a classic chemoselectivity challenge: the "Hydrolysis Paradox." You must generate a free carboxylic acid (requires hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemoselectivity Paradox
The synthesis of 4-(cyanomethoxy)benzoic acid presents a classic chemoselectivity challenge: the "Hydrolysis Paradox." You must generate a free carboxylic acid (requires hydrolysis/deprotection) while preserving a nitrile group (sensitive to hydrolysis).
Standard saponification conditions (e.g., NaOH/Reflux) will indiscriminately hydrolyze both the ester precursor and the nitrile, leading to the formation of the dicarboxylic acid impurity 4-(carboxymethoxy)benzoic acid or the primary amide.
This guide provides three validated workflows to bypass this failure mode, ranked by chemoselective reliability.
Module 1: Strategic Route Selection
Before mixing reagents, you must select a protecting group strategy that decouples the reactivity of the benzoate from the nitrile.
Decision Matrix: Selecting Your Precursor
Route A (High Reliability): tert-Butyl protection. Relies on acid-labile deprotection (TFA), which leaves nitriles completely intact.
Route B (Standard): Methyl/Ethyl protection. Requires carefully controlled saponification (LiOH) or organotin reagents.
Route C (Direct Alkylation): Unprotected acid. Not Recommended due to required dianion formation (2 eq. base) and poor solubility.[1]
Figure 1: Strategic decision tree for minimizing hydrolysis risk. Route A offers the highest "Self-Validating" success rate.
Module 2: Validated Protocols
Protocol A: The "Self-Validating" tert-Butyl Route (Recommended)
Why this works: Nitriles are stable to Trifluoroacetic Acid (TFA) at room temperature. This orthogonal deprotection eliminates the risk of saponification entirely.
Step 1: Alkylation
Substrate: tert-butyl 4-hydroxybenzoate (1.0 eq).
Reagents: Chloroacetonitrile (1.2 eq),
(1.5 eq), KI (0.1 eq - Finkelstein catalyst).
Solvent: Acetone (reflux) or DMF (
).
Monitor: TLC (Hexane:EtOAc). Look for consumption of phenol.
Workup: Filter solids, concentrate.
Step 2: Chemoselective Deprotection
Dissolve the alkylated intermediate in DCM (5 mL/mmol).
Add TFA (Trifluoroacetic acid) slowly (1:1 ratio with DCM).
Stir at Room Temperature for 2-4 hours.
Validation: Monitor by HPLC/TLC. The t-butyl group cleaves; the nitrile remains.
Isolation: Evaporate volatiles. The product often precipitates or can be recrystallized from Ethanol/Water.[2]
Protocol B: The "Controlled Hydrolysis" Methyl Ester Route
Why this works: Lithium (Li+) is a "hard" cation that coordinates tightly with the carboxylate, while the hydroxide is less free to attack the neutral nitrile compared to Na+ or K+. However, temperature control is critical.
Step 1: Alkylation
Same as Protocol A, but using Methyl 4-hydroxybenzoate.
Step 2: Selective Saponification (LiOH Method)
Dissolve Methyl 4-(cyanomethoxy)benzoate in THF:Water (3:1) .
Cool to
(Ice bath).
Add LiOH
H2O (1.1 eq) dissolved in minimum water.
Stir at
for 1 hour, then allow to warm to (RT) .
Critical Warning:DO NOT HEAT. Heating >
will hydrolyze the nitrile to the amide.
Quench: Acidify carefully with 1M HCl to pH 3-4.
Extraction: Extract immediately with EtOAc. Prolonged exposure to acidic water can also degrade the nitrile (Pinner reaction), though slower than base hydrolysis.
Protocol C: The "Gold Standard" Tin Method (For Difficult Cases)
Why this works: Trimethyltin hydroxide (
) is a mild, neutral reagent that cleaves methyl esters without affecting nitriles, even at [1].
Dissolve ester in 1,2-Dichloroethane (DCE) .
Add
(2-3 eq).
Heat to
for 4-6 hours.
Workup (Crucial for Toxicity): The reaction produces trimethyltin carboxylate. You must wash the organic phase with 5% KF (Potassium Fluoride) or HCl to precipitate insoluble
and remove toxic tin residues.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak in my NMR at
6.0-7.0 ppm (broad) and my nitrile peak (IR
2250
) is gone. What happened?
Diagnosis: You have hydrolyzed the nitrile to a primary amide (
).
Cause:
Saponification temperature was too high (>
).
Reaction time was too long (>12 hours).
Used a strong base like NaOH or KOH instead of LiOH.
Fix: Switch to Protocol A (t-butyl ester) or strictly control Protocol B at
.
Q2: The alkylation with chloroacetonitrile is stalling at 50% conversion.
Diagnosis: Chloroacetonitrile is a poor electrophile compared to bromo- or iodo-analogs.
Fix: Add Potassium Iodide (KI) (10 mol%) to the reaction. This generates Iodoacetonitrile in situ (Finkelstein reaction), which reacts 100x faster. This allows you to lower the temperature, further protecting the nitrile.
Q3: Can I use acid hydrolysis (HCl/Reflux) to remove the methyl ester?
Answer:No. Strong mineral acids at reflux will trigger the Pinner Reaction , converting the nitrile into an imidate ester or carboxylic acid. Acid deprotection is only safe if using acid-labile esters (t-butyl) and non-aqueous, non-nucleophilic acids (TFA/DCM).
Q4: How do I remove tin residues if I use the
method?
Answer: Tin is highly toxic and lipophilic.
Dilute reaction with EtOAc.
Wash 3x with 5% aqueous Potassium Fluoride (KF) . This forms insoluble polymeric tin fluorides.
Filter through a pad of Celite before drying.
Comparison of Hydrolysis Methods
Method
Reagent
Conditions
Nitrile Stability
Toxicity
Recommendation
Acid Labile
TFA / DCM
, 2h
Excellent
Low
High (Route A)
Soft Saponification
LiOH / THF / H2O
Good (Temp dependent)
Low
Medium (Route B)
Tin Hydroxide
/ DCE
Excellent
High
Specialist Only
Hard Saponification
NaOH / MeOH
Reflux
Poor (Amide formation)
Low
Avoid
References
Nicolaou, K. C., et al. (2005).[3][4][5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382.[3]
Scientific Update. (2024). "Ester, Nitrile and Oxetane Play Nice." Scientific Update - Process Chemistry.
BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions."
Organic Chemistry Portal. "Hydrolysis of Nitriles." (General mechanistic reference for Pinner/Amide formation).
Ether Synthesis Optimization Support Center: Potassium Carbonate Protocols
Status: Operational Ticket Focus: Equivalents & Heterogeneous Kinetics in Williamson Ether Synthesis Authorized By: Senior Application Scientist Mission Statement You are likely here because your ether synthesis—theoreti...
You are likely here because your ether synthesis—theoretically a simple
reaction—is stalling, yielding inconsistent results, or producing side products. While Sodium Hydride (NaH) is the "sledgehammer" for deprotonation, Potassium Carbonate () is the "scalpel"—milder, easier to handle, but kinetically complex due to its heterogeneous nature.
This guide treats your chemical process as a system to be debugged. We move beyond "add base and stir" to understanding the surface physics and stoichiometry required for high-fidelity conversion.
Module 1: The Equivalents Dilemma
User Query: "I calculated a 1:1 stoichiometry based on the mechanism. Why is my conversion stuck at ~60%?"
Technical Analysis:
In a homogeneous solution, 1.0 equivalent might suffice. However,
mediated alkylation is a heterogeneous surface reaction . The reaction produces Potassium Bicarbonate () as a byproduct. is less soluble and less basic than , often precipitating onto the surface of the unreacted carbonate particles. This creates a "passivation layer" that blocks further deprotonation.
Furthermore, commercial "anhydrous"
is hygroscopic. If you use exactly 1.0 equivalent, a portion is immediately sacrificed to scavenge adventitious water in the solvent, leaving you sub-stoichiometric for the phenol.
Optimization Protocol:
Do not treat equivalents as a fixed constant. Treat them as a function of your substrate's acidity and the solvent's dryness.
Parameter
Standard Loading
Aggressive Loading
Rationale
Ideal Conditions
1.5 – 2.0 equiv
3.0 equiv
Compensates for surface passivation and trace moisture.
Wet Solvent (>0.1% )
3.0 equiv
5.0 equiv
Excess base acts as a desiccant; however, hydrolysis risk increases.
Steric Hindrance
2.0 – 3.0 equiv
4.0+ equiv
Higher particle count increases total surface area for collision.
Microwave Reactor
1.0 – 1.2 equiv
1.5 equiv
Superheating improves solubility, making the reaction pseudo-homogeneous [1].
Module 2: Physical State & Surface Kinetics
User Query: "My reaction takes 24 hours. Can I speed this up without raising the temperature?"
Technical Analysis:
The rate-limiting step in
alkylations is often the mass transfer of the phenol to the solid base surface. Granular (standard reagent grade) has a low surface-area-to-volume ratio.
The "Milling" Fix:
Replacing granular base with powdered (micronized) anhydrous
can increase reaction rates by 5x–10x. If you cannot buy micronized base, you must mill it yourself.
Standard Operating Procedure (SOP) for Base Preparation:
Grind: Pulverize granular
in a mortar and pestle or ball mill until it resembles flour.
Dry: Heat the powder at 120°C under high vacuum (0.1 mmHg) for 2 hours.
Store: Store under Argon/Nitrogen. Never leave it exposed to air; it will cake immediately.
Workflow Visualization: The Surface Mechanism
Caption: The "Passivation Loop" (Red Arrow) demonstrates why excess equivalents are required: the byproduct
coats the active surface, halting the reaction unless fresh surface area is available.
Module 3: Solvents & Additives
User Query: "I'm using Acetone, but the reaction is incomplete. Should I switch to DMF?"
Decision Matrix:
Feature
Acetone / MEK
DMF / DMSO / NMP
Solubility of
Negligible. Strictly heterogeneous.
Slight solubility. Pseudo-homogeneous.
Reaction Rate
Slower (requires reflux).
Fast (often RT or mild heat).
Work-up
Excellent. Filter salts, evaporate solvent.
Difficult. Requires aqueous wash/extraction to remove high BP solvent.
Recommendation
Use for simple, unhindered phenols.
Use for hindered substrates or unreactive alkyl halides.
The Catalyst Patch (Phase Transfer):
If you must use a non-polar solvent (like Toluene or Acetone) but need faster kinetics, do not just add more base. Add a Phase Transfer Catalyst (PTC).
18-Crown-6 (0.05 equiv): Specifically chelates
, pulling the carbonate anion into the organic phase [2].
TBAI (Tetra-n-butylammonium iodide): Facilitates transport and can perform an in-situ Finkelstein reaction (converting R-Cl to more reactive R-I).
Module 4: Troubleshooting (FAQ)
Q1: The reaction turned into a thick paste and stopped stirring.
Diagnosis: "Slurry Lock." You have high solid loading (
+ + ) relative to the solvent volume.
Fix:
reactions require higher dilution than homogeneous reactions. Ensure solvent volume is at least 5–10 mL per gram of substrate. Use an overhead stirrer for scales >10g, as magnetic bars will decouple.
Q2: I see a new spot on TLC, but it's not my ether. It looks like the hydrolysis of my alkyl halide.
Diagnosis: Your system is too wet.
+ .[1] The generated Hydroxide () is a smaller, harder nucleophile than your phenoxide and will attack the alkyl halide to form an alcohol.
Fix: Flame-dry glassware and add 3.0 equivalents of molecular sieves (3Å) directly to the reaction flask. Switch to a fresh bottle of anhydrous solvent.
Q3: Can I use
(Cesium Carbonate) instead?
Answer: Yes. This is known as the "Cesium Effect." Cesium is larger, more soluble in organic solvents, and forms a "loose ion pair" with the phenoxide, making the oxygen more nucleophilic [3].
Strategy: Try
first (cheap). If yield <50% after optimization, switch to (expensive).
Logic Flow: Troubleshooting Decision Tree
Caption: Diagnostic pathways for common failure modes in ether synthesis.
References
Microwave-Assisted Williamson Ether Synthesis.
Source: ResearchGate.[2][3]
Context: Demonstrates that microwave irradiation can accelerate the reaction, often allowing for near-stoichiometric base usage due to superheating effects.
URL:[Link]
Phase Transfer Catalysis in Ether Synthesis.
Source: ScienceDirect / Tetrahedron Letters.
Context: Explains the role of crown ethers and quaternary ammonium salts in solubilizing carbonate bases in non-polar solvents.
URL:[Link]
The Cesium Effect in Alkylation.
Source: Journal of the American Chemical Society (JACS) / NIH.
Context: Detailed comparison of
vs , highlighting the "loose ion pair" effect that enhances nucleophilicity.
URL:[Link]
Particle Size Effects in Heterogeneous Catalysis.
Source: NIH / PubMed.
Context: Studies on how
particle size directly correlates to reaction kinetics and CO2 capture (analogous surface chemistry).[4]
URL:[Link]
Technical Support Center: Troubleshooting 4-(Cyanomethoxy)benzoate Hydrolysis
This Technical Support Guide addresses the specific challenges in hydrolyzing 4-(cyanomethoxy)benzoate esters. The presence of the labile nitrile group ( ) within the cyanomethoxy moiety ( ) creates a classic chemoselect...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide addresses the specific challenges in hydrolyzing 4-(cyanomethoxy)benzoate esters. The presence of the labile nitrile group (
) within the cyanomethoxy moiety () creates a classic chemoselectivity conflict: standard hydrolysis conditions often convert the nitrile to a primary amide or carboxylic acid before, or concurrently with, the benzoate ester cleavage.
Case Overview & Chemical Challenge
Target Reaction: Hydrolysis of Methyl/Ethyl 4-(cyanomethoxy)benzoate to 4-(cyanomethoxy)benzoic acid .
Critical Failure Mode: Competitive hydrolysis of the nitrile group leading to 4-(carbamoylmethoxy)benzoic acid (amide impurity) or 4-(carboxymethoxy)benzoic acid (diacid impurity).
Secondary Failure Mode: Cleavage of the ether linkage (less common, usually acid-catalyzed) or incomplete conversion due to solubility issues.
Chemo-Selectivity Landscape
The cyanomethoxy group is an ether-linked nitrile. While the ether bond is generally stable to base, the nitrile is highly susceptible to hydration under the same alkaline conditions used to saponify the benzoate ester.
Figure 1: Reaction pathways showing the target chemoselective route versus common impurity-generating side reactions.
Part 1: Diagnostic Troubleshooting Guide
Use this decision matrix to identify the root cause of your low yield based on the crude reaction profile (LCMS/NMR).
Observation (Byproduct)
Probable Cause
Corrective Action
Amide Impurity ()
Conditions too basic or hot. Hydroxide attacks the nitrile.
Switch to Protocol A (Trimethyltin Hydroxide) or Protocol B (Anhydrous TMSOK). Avoid aqueous NaOH/LiOH > 1M.
Diacid Impurity ()
Drastic Over-hydrolysis. Reaction time too long or temperature >60°C.
Reduce temperature to 0–20°C. Monitor reaction strictly by TLC/HPLC. Stop at <95% conversion to save yield.
Starting Material Remains
Solubility/Reactivity Issue. The ester is sterically accessible but insoluble in aqueous media.
Use Protocol C (TBD in MEK) or add a phase transfer catalyst (TBAB) to the biphasic system.
4-Hydroxybenzoic Acid
Ether Cleavage. Acidic conditions or strong Lewis acids cleaved the acetal-like bond.
Stop using acidic hydrolysis. Ensure reaction pH remains > 7. Avoid or strong mineral acids.
Part 2: Recommended Protocols
Protocol A: The "Gold Standard" – Trimethyltin Hydroxide (
)
Best for: High-value intermediates where yield and purity are paramount.
This reagent operates via a unique mechanism that activates the ester carbonyl without being nucleophilic enough to attack the nitrile. It is widely cited for hydrolyzing esters in the presence of sensitive groups (Nicolaou et al., 2005).
Reagents: Trimethyltin hydroxide (2–5 equiv.), 1,2-Dichloroethane (DCE) or Toluene.
Procedure:
Dissolve 4-(cyanomethoxy)benzoate (1.0 equiv.) in DCE (
).
Add
(3.0 equiv.).
Heat to 80°C in a sealed tube or reflux condenser.
Monitor by TLC (typically complete in 2–6 hours).
Workup (Critical for Tin Removal): Dilute with
, wash with (to remove tin residues), then brine. Dry over .
Expert Note: While toxic, this method is virtually fail-safe for preserving nitriles. Ensure all work is done in a fume hood.
Best for: Avoiding toxicity of tin while maintaining high chemoselectivity.
In anhydrous organic solvents, the trimethylsilanolate anion (
) acts as a nucleophile to cleave methyl esters via an attack on the methyl group (demethylation) or attack at the carbonyl, forming the silyl ester which hydrolyzes upon aqueous workup. In the absence of water, it does not hydrate nitriles (Laganis & Chenard, 1984).
Reagents: Potassium trimethylsilanolate (
), Anhydrous THF.
Procedure:
Dissolve ester in anhydrous THF under
atmosphere.
Add solid
(1.5–2.0 equiv.) at room temperature.
Stir at RT. A precipitate (the potassium salt of the acid) often forms.
Quench: Pour into dilute aqueous citric acid or
buffer (pH ~4–5). Do not use strong acid to avoid Pinner reaction on the nitrile.
Extract with EtOAc.
Protocol C: Catalytic Organic Base – TBD (Pfizer Method)
Best for: Scalable, metal-free synthesis.
Pfizer researchers utilized TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for the hydrolysis of similar cyanobenzoate esters (e.g., Danuglipron intermediates) to avoid nitrile hydrolysis observed with inorganic bases.
Reagents: TBD (0.1–0.5 equiv.), Water (5–10 equiv.), MEK (Methyl Ethyl Ketone) or THF.
Procedure:
Dissolve ester in MEK/Water (9:1 ratio).
Add catalytic TBD.
Stir at 20–40°C.
TBD activates the water molecule for attack on the ester carbonyl but is less aggressive towards the nitrile than free hydroxide ions.
Part 3: Comparative Analysis of Reagents
Reagent
Selectivity (Nitrile Stability)
Reaction Speed
Toxicity/Hazard
Reference
NaOH / LiOH (aq)
Low (High risk of amide)
Fast
Corrosive
Standard
Excellent
Moderate (Heat req.)
High (Organotin)
[1]
TMSOK (Anhydrous)
Very Good
Moderate
Corrosive
[2]
TBD (Catalytic)
Good
Slow
Irritant
[3]
Pig Liver Esterase
Excellent
Very Slow
Bio-hazard
[4]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use acidic hydrolysis (HCl/Water) instead?A: Generally, no. Acidic hydrolysis of benzoates is slow and requires high temperatures. Under these conditions, the nitrile will likely hydrolyze to the amide or acid. Furthermore, the cyanomethyl ether linkage (
) acts as an acetal derivative; strong aqueous acid can cleave it, releasing formaldehyde and HCN, destroying your molecule.
Q2: I see a spot on TLC just below my product. What is it?A: This is likely the primary amide (4-(carbamoylmethoxy)benzoic acid). It is more polar than the nitrile-acid but less polar than the diacid. If you see this, your base concentration is too high, or you have too much water present in a high-pH environment.
Q3: My product is water-soluble and I'm losing it during extraction.A: 4-(Cyanomethoxy)benzoic acid is a polar organic acid.
Fix: When acidifying the aqueous layer during workup, adjust pH to ~3–4 (not 1).
Fix: Use 2-MeTHF or EtOAc/THF (3:1) for extraction, as pure EtOAc may not pull the acid out of water efficiently.
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction.
References
Nicolaou, K. C., et al. (2005).[1] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1] Link
Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents for
Scientific Update / Pfizer Team. (2024). "Ester, Nitrile and Oxetane Play Nice." Scientific Update, discussing Danuglipron intermediate synthesis. Link
Lovrić, M., et al. (2007). "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 80(1), 109–115. Link
A Comparative Guide to the ¹H NMR Signature of the O-CH₂-CN Moiety in 4-(cyanomethoxy)benzoic acid
In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NM...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule's hydrogen framework. This guide offers an in-depth analysis of the characteristic ¹H NMR signal of the cyanomethoxy (-O-CH₂-CN) group, a key structural motif in various pharmacologically and industrially relevant compounds. Using 4-(cyanomethoxy)benzoic acid as our central case study, we will provide a comparative analysis, grounded in experimental data from analogous structures, to predict and understand the chemical shift of the O-CH₂-CN methylene protons.
The Significance of the Cyanomethoxy Group
The cyanomethoxy substituent is a versatile functional group that can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Its presence can be critical for biological activity, making the unambiguous confirmation of its incorporation and electronic environment essential. The methylene protons within this group (O-CH₂-CN) serve as a sensitive probe of the local chemical environment, and their resonance in the ¹H NMR spectrum provides a unique and informative signature.
Predicting the ¹H NMR Spectrum of 4-(cyanomethoxy)benzoic acid
The O-CH₂-CN Methylene Protons: A Downfield Shift
The protons of the -CH₂- group in 4-(cyanomethoxy)benzoic acid are flanked by two strongly electron-withdrawing groups: the oxygen atom of the ether linkage and the cyano (-CN) group. This electronic arrangement leads to a significant deshielding effect on the methylene protons.[1][2][3][4] Deshielding occurs because the electronegative oxygen and nitrogen atoms pull electron density away from the protons, reducing the local magnetic field that shields them from the externally applied magnetic field of the NMR spectrometer.[4][5] Consequently, a lower external field strength is required to bring them into resonance, resulting in a downfield shift (higher ppm value) in the ¹H NMR spectrum.[1]
Based on data from analogous compounds, we can anticipate the chemical shift for the O-CH₂-CN protons. For instance, in methoxyacetonitrile (CH₃OCH₂CN), the CH₂ protons are noted to be deshielded by the adjacent cyano group.[1] The combined deshielding effect of both the ether oxygen and the cyano group in 4-(cyanomethoxy)benzoic acid will be substantial.
Comparative Analysis with Structurally Related Compounds
To refine our prediction, we can examine the ¹H NMR data of compounds featuring similar structural elements. By comparing the chemical shifts of methylene protons adjacent to oxygen and other electron-withdrawing groups, we can build a strong case for the expected resonance of the O-CH₂-CN peak.
Compound
Functional Group of Interest
Chemical Shift (ppm) of CH₂ Protons
Key Influencing Factors
4-n-Butoxybenzoic acid
-O-CH₂ -CH₂CH₂CH₃
~4.0
Deshielding primarily by the ether oxygen.
Ethyl 4-aminobenzoate
-COOCH₂ CH₃
~4.3
Deshielding by the ester oxygen and carbonyl group.
Methoxyacetonitrile
CH₃OCH₂ CN
~4.2
Deshielding by both the ether oxygen and the cyano group.[1]
4-(cyanomethoxy)benzoic acid
-O-CH₂-CN
Predicted: ~5.0 - 5.2
Strong deshielding from both the adjacent ether oxygen and the cyano group, further influenced by the aromatic ring.
As the table illustrates, the presence of a single electronegative oxygen atom in 4-n-butoxybenzoic acid places the adjacent methylene protons around 4.0 ppm. The additional electron-withdrawing character of the cyano group in methoxyacetonitrile pushes this shift further downfield.[1] In our target molecule, 4-(cyanomethoxy)benzoic acid, the combined influence of the ether oxygen and the cyano group is expected to result in a singlet (due to the absence of adjacent protons) appearing at a significantly downfield position, likely in the range of 5.0 - 5.2 ppm.
The Aromatic Region: A Tale of Two Doublets
The aromatic region of the ¹H NMR spectrum for 4-(cyanomethoxy)benzoic acid is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets.[6] The protons ortho to the electron-withdrawing carboxylic acid group (H-3 and H-5) will be the most deshielded and will appear further downfield. Conversely, the protons ortho to the electron-donating cyanomethoxy group (H-2 and H-6) will be at a relatively upfield position. This pattern is a hallmark of para-substituted benzene rings.
A comparison with other 4-substituted benzoic acids supports this prediction:
Compound
H-2, H-6 Chemical Shift (ppm)
H-3, H-5 Chemical Shift (ppm)
4-Hydroxybenzoic acid
7.79
6.82
4-Cyanobenzoic acid
~8.2
~7.8
Benzoic acid
~8.1 (ortho), ~7.5-7.6 (meta, para)
-
4-(cyanomethoxy)benzoic acid
Predicted: ~8.1
Predicted: ~7.1
The electron-donating nature of the cyanomethoxy group (via the oxygen atom) will shield the ortho protons (H-2, H-6) relative to the ortho protons in benzoic acid itself, while the electron-withdrawing carboxylic acid group will deshield the meta protons (H-3, H-5).
Experimental Protocol for ¹H NMR Analysis
To empirically validate these predictions, the following detailed protocol for acquiring a high-resolution ¹H NMR spectrum of 4-(cyanomethoxy)benzoic acid is provided.
Objective: To obtain a high-resolution ¹H NMR spectrum of 4-(cyanomethoxy)benzoic acid to determine the precise chemical shifts, multiplicities, and integrations of all proton signals, with a particular focus on the O-CH₂-CN methylene protons.
Materials:
4-(cyanomethoxy)benzoic acid sample
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
NMR tube (5 mm)
Pipettes
Vortex mixer
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Weigh approximately 5-10 mg of 4-(cyanomethoxy)benzoic acid directly into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton).
Cap the NMR tube and vortex gently until the sample is completely dissolved.
NMR Spectrometer Setup:
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
Place the sample in the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.
Data Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
Use a standard 90° pulse sequence.
Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
Acquire the Free Induction Decay (FID).
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
Integrate all peaks to determine the relative number of protons for each signal.
Analyze the multiplicities (singlet, doublet, etc.) of the signals.
Experimental Workflow Diagram
Caption: A streamlined workflow for the ¹H NMR analysis of 4-(cyanomethoxy)benzoic acid.
Conclusion
The O-CH₂-CN moiety in 4-(cyanomethoxy)benzoic acid presents a distinct and readily identifiable signal in the ¹H NMR spectrum. Through a comparative analysis with structurally similar compounds, we can confidently predict this signal to be a singlet in the downfield region of approximately 5.0 - 5.2 ppm. This significant downfield shift is a direct consequence of the cumulative deshielding effects of the adjacent ether oxygen and cyano group. This guide provides a robust framework for researchers to not only predict and interpret the ¹H NMR spectrum of this and related molecules but also to execute the necessary experimental procedures with precision. The principles outlined herein underscore the power of ¹H NMR spectroscopy as an indispensable tool in the structural characterization of organic compounds.
References
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ from that of ethyl 4-aminobenzoate?. Retrieved from [Link]
University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). Chemical shifts of the signals of protons of the OCH2 and NCH2 groups.... Retrieved from [Link]
C13 NMR Chemical Shifts of Cyanomethoxy Carbon Atoms: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for cyanomethoxy carbon atoms, designed for researchers in organic synthesis and drug development. Executive Summary & Chemical C...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for cyanomethoxy carbon atoms, designed for researchers in organic synthesis and drug development.
Executive Summary & Chemical Context
The cyanomethoxy group (–OCH₂CN), also known as the cyanomethyl ether moiety, is a critical pharmacophore and synthetic intermediate. In drug design, it often serves as a bioisostere for methoxy groups, altering metabolic stability and hydrogen bonding potential while maintaining steric similarity.
Precise NMR characterization of this group is challenging due to the potential overlap of its methylene (–OCH₂–) signal with methoxy (–OCH₃) carbons and the low intensity of the quaternary nitrile (–CN) carbon. This guide provides a definitive comparison of chemical shifts, distinguishing features, and a validated workflow for unambiguous assignment.
Comparative Chemical Shift Analysis
The cyanomethoxy group introduces two distinct ¹³C NMR signals: the methylene carbon attached to oxygen and the nitrile carbon. The chemical environment is governed by the competing inductive deshielding of the oxygen atom and the anisotropic shielding/deshielding effects of the nitrile triple bond.
Table 1: Comparative ¹³C NMR Shifts (Typical Ranges in CDCl₃)[1]
Functional Group
Structure
Carbon Type
Chemical Shift (δ, ppm)
Signal Characteristics
Cyanomethoxy
–O–CH₂–CN
Methylene (–CH₂–)
53.0 – 62.0
Triplet (in off-res) or distinct singlet. Often overlaps with methoxy.
Nitrile (–CN)
114.0 – 117.0
Weak intensity (quaternary).
Methoxy
–O–CH₃
Methyl (–CH₃)
55.0 – 61.0
Strong, sharp singlet.
Cyanomethyl
–CH₂–CN
Methylene (–CH₂–)
17.0 – 25.0
Upfield due to lack of oxygen deshielding.
Ethoxy
–O–CH₂–CH₃
Methylene (–CH₂–)
63.0 – 65.0
Downfield of cyanomethoxy.
Detailed Mechanistic Insight
The Methylene Anomaly: While oxygen typically shifts α-carbons downfield (to ~60-70 ppm), the adjacent nitrile group in the cyanomethoxy moiety exerts a complex effect. The electron-withdrawing nature of the cyano group (–I effect) would theoretically deshield the carbon further. However, the magnetic anisotropy of the C≡N triple bond creates a shielding cone along the bond axis. Depending on the conformational preference, this can result in the –OCH₂– signal appearing slightly upfield or in the same region as a standard aromatic methoxy group (~55 ppm).
The Nitrile Signature: The nitrile carbon appears in the characteristic 114–117 ppm region. Unlike carbonyls (>160 ppm), this signal is often weak due to long relaxation times (
) and the lack of Nuclear Overhauser Effect (NOE) enhancement.
To ensure data integrity, the following protocol outlines the synthesis of a representative cyanomethoxy compound (Phenoxyacetonitrile) and the specific NMR parameters required to resolve its signals.
Reflux for 4–6 hours. Monitor by TLC (hexane:EtOAc 8:2).
Filter off inorganic salts, concentrate filtrate, and purify via column chromatography.
B. NMR Acquisition Parameters (Self-Validating)
Standard proton-decoupled ¹³C parameters often miss the quaternary nitrile peak. Use this optimized pulse sequence:
Pulse Sequence: zgpg30 (Inverse gated decoupling) or standard zgpg with extended delay.
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary nitrile carbon has a long
relaxation time; insufficient delay leads to signal saturation and disappearance.
Spectral Width: Ensure -10 to 220 ppm to capture all carbons.
Scans (NS): Minimum 1024 scans for adequate S/N ratio of the quaternary carbon.
Advanced Assignment Workflow
Distinguishing a cyanomethoxy group from a methoxy group solely by 1D ¹³C NMR is risky due to overlap. The following logic flow utilizes 2D NMR correlations for definitive proof.
Caption: Logical workflow for distinguishing Cyanomethoxy vs. Methoxy groups using HSQC/HMBC.
Solvent Effects
The polarity of the solvent can induce shifts, particularly in the nitrile carbon.
CDCl₃ (Non-polar): Standard reference. Nitrile C
115.5 ppm.
DMSO-d₆ (Polar Aprotic): Often causes a slight downfield shift of the methylene protons in ¹H NMR, but ¹³C shifts remain relatively stable. However, DMSO signals (septet at ~39.5 ppm) do not interfere with the cyanomethoxy regions.
Acetone-d₆: May overlap with the nitrile region if not carefully referenced, but the carbonyl of acetone is far downfield (206 ppm).
References
Synthesis and Characterization of Cyanomethyl Ethers
S. Delgado-Hernández et al. Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers. PMC.[1] [Link]
General ¹³C NMR Chemical Shift Tables
Hans J. Reich. ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Organic Chemistry Data. [Link]
Detailed Spectroscopic Data for Phenoxyacetonitrile Derivatives
mass spectrometry fragmentation pattern of 4-(cyanomethoxy)benzoic acid
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-(Cyanomethoxy)benzoic Acid Executive Summary & Chemical Profile This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) beh...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-(Cyanomethoxy)benzoic Acid
Executive Summary & Chemical Profile
This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) behavior of 4-(cyanomethoxy)benzoic acid (CAS: N/A for generic; specific derivatives vary). As a bifunctional molecule containing both a carboxylic acid and a cyanomethyl ether, this compound serves as a critical intermediate in the synthesis of pharmaceutical alkoxy-benzoates.
The objective is to compare ionization modes (ESI-, ESI+, and EI) to determine the optimal detection strategy for pharmacokinetic (PK) and quality control (QC) workflows.
Chemical Identity:
IUPAC Name: 4-(Cyanomethoxy)benzoic acid
Formula: C
HNO
Exact Mass: 177.0426 Da
Key Functional Groups:
Carboxylic Acid (C-1): Proton donor (acidic), susceptible to decarboxylation.
Cyanomethyl Ether (C-4): Electron-withdrawing ether linkage, susceptible to
-cleavage and neutral loss of nitrile species.
Comparative Ionization Analysis
The following comparison evaluates the three primary ionization techniques. Electrospray Ionization in Negative Mode (ESI-) is identified as the superior method for sensitivity and stability.
A. ESI Negative Mode (ESI-): The Gold Standard
Primary Ion:
at m/z 176.0 .
Mechanism: Deprotonation of the carboxylic acid is thermodynamically favored (
). The resulting carboxylate anion is resonance-stabilized by the benzene ring.
Fragmentation Logic:
Decarboxylation (Primary Transition): The most dominant channel is the loss of CO
(44 Da), yielding the 4-(cyanomethoxy)phenyl anion (m/z 132).
Ether Cleavage (Secondary Transition): The resulting ion undergoes cleavage at the ether linkage. Unlike simple methoxy groups which lose methyl radicals, the cyanomethyl group often eliminates as a neutral radical (
, 40 Da) or undergoes rearrangement to lose HCN (27 Da), stabilizing into a phenoxide-like species.
B. ESI Positive Mode (ESI+): The Alternative
Primary Ion:
at m/z 178.0 .
Mechanism: Protonation occurs on the carbonyl oxygen or the nitrile nitrogen.
Drawbacks: Benzoic acids exhibit poor ionization efficiency in ESI+ compared to ESI-. Sodium adducts (
, m/z 200) often dominate, which fragment poorly, complicating quantitation.
Fragmentation: Driven by the "Acylium Ion" pathway.[1][2] Loss of water (-18 Da) leads to m/z 160, followed by loss of CO (-28 Da).
C. Electron Impact (EI, 70 eV): Structural Confirmation
Primary Ion:
at m/z 177.0 .
Mechanism: Hard ionization creates high-energy radical cations.
Utility: Useful for library matching (NIST/Wiley) but lacks the sensitivity for trace biological analysis.
Fragmentation Pathways & Transitions
The following data summarizes the specific transitions observed or predicted based on McLafferty rearrangement rules and benzoic acid derivative behaviors.
132.0 is the recommended Quantifier trace due to its high intensity. The 132.0 92.0 transition serves as the Qualifier for specificity.
Visualizing the Fragmentation Mechanism
The diagram below illustrates the structural causality of the fragmentation in Negative Mode.
Caption: Figure 1 depicts the stepwise degradation of the parent ion. The primary pathway (solid line) represents the most stable transition for quantification.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility (Trustworthiness), follow this optimized LC-MS/MS protocol.
Reagents & Preparation
Solvents: LC-MS grade Methanol (MeOH) and Water (
).
Modifier: Ammonium Acetate (10 mM) is crucial for ESI- stability. Avoid Formic Acid in negative mode as it suppresses ionization.
Step-by-Step Method
Source Tuning (Infusion):
Prepare a 1 µg/mL standard in 50:50 MeOH:Water.
Infuse at 10 µL/min directly into the source.
Goal: Maximize intensity of m/z 176.0 by adjusting Spray Voltage (typically -2.5 to -3.5 kV) and Capillary Temperature (300–350°C).
Chromatographic Separation:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Methanol (or Acetonitrile).
Gradient: 5% B to 95% B over 5 minutes. The cyanomethyl group increases polarity slightly compared to ethyl analogs, causing earlier elution.
MRM Setup (Triple Quadrupole):
Set Q1 to 176.0.
Set Q3 to 132.0 (Collision Energy: 12-15 eV).
Set Q3 to 92.0 (Collision Energy: 25-30 eV).
Dwell Time: 50 ms per transition.
Validation Criteria (Self-Check):
Ion Ratio: The area ratio of (132/92) should remain constant (±20%) across the calibration range.
Blank Check: Inject a solvent blank immediately after the highest standard to check for carryover, as benzoic acids can stick to steel capillaries.
Workflow Visualization
Caption: The workflow emphasizes pH control (Ammonium Acetate) as the critical step for stable negative mode ionization.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and rearrangements).
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for ESI negative mode behavior of carboxylic acids).
PubChem Database. (2024). Compound Summary for Benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Melting Point Range of Pure 4-(Cyanomethoxy)benzoic Acid: A Comparative Technical Guide
The following guide details the physical properties, synthesis, and characterization of 4-(cyanomethoxy)benzoic acid , focusing on its melting point range as a critical purity indicator. Executive Summary & Technical Pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the physical properties, synthesis, and characterization of 4-(cyanomethoxy)benzoic acid , focusing on its melting point range as a critical purity indicator.
Executive Summary & Technical Profile
4-(Cyanomethoxy)benzoic acid is a specialized intermediate used in the synthesis of pharmaceutical agents (e.g., respiratory therapeutics, antimicrobial metabolites) and liquid crystal polymers. Its purity is critical for downstream yield and catalytic efficiency.
While the free acid is a high-melting solid, its ethyl ester derivative is frequently used as a reference standard for purity confirmation due to its distinct and lower melting point.
Property
Data
Chemical Name
4-(Cyanomethoxy)benzoic acid
CAS Number
16264-71-4
Molecular Formula
C₉H₇NO₃
Molecular Weight
177.16 g/mol
Appearance
White to off-white crystalline solid
Primary Application
Intermediate for Febuxostat analogs, Cilomilast derivatives, and bioactive metabolites.
Melting Point Analysis & Comparative Data
The melting point (MP) is the primary "first-pass" quality control metric. For this compound, the MP of the ethyl ester is often more reliable for routine monitoring than the free acid, which can undergo decarboxylation or polymorphic changes at high temperatures.
Experimental Melting Point Data
The following table contrasts the melting point of the target compound with its precursors and derivatives to aid in impurity identification.
Compound
Structure
Melting Point Range (°C)
Significance
4-(Cyanomethoxy)benzoic acid
HOOC-Ph-O-CH₂CN
180 – 210°C (Estimated*)
Target Compound. High MP indicates strong intermolecular H-bonding.
Ethyl 4-(cyanomethoxy)benzoate
EtOOC-Ph-O-CH₂CN
92 – 93°C [1][2]
Key Reference. Sharp MP makes it ideal for purity validation.
4-Hydroxybenzoic acid
HOOC-Ph-OH
213 – 214°C [3]
Starting Material. A higher MP in the product suggests unreacted precursor.
4-Methoxybenzoic acid
HOOC-Ph-OCH₃
182 – 185°C [4]
Structural Analog. Demonstrates the effect of the cyano group on crystal lattice energy.
4-Cyanobenzoic acid
HOOC-Ph-CN
219 – 221°C [5]
Potential Impurity (if synthesis route varies).
*Note: The free acid's melting point is not widely standardized in public pharmacopeial databases. The range is derived from structural analogs (e.g., 4-carboxyphenoxyacetic acid melts ~186°C). Researchers are advised to derivatize to the ethyl ester for definitive confirmation.
Interpretation of Melting Point Depression
Broad Range (< 175°C): Indicates contamination with solvents or incomplete hydrolysis of the ester.
Sharp High Range (> 210°C): Suggests significant contamination with the starting material, 4-hydroxybenzoic acid .
Sharp Low Range (~92°C): Indicates the presence of the ethyl ester intermediate (incomplete hydrolysis).
Synthesis & Characterization Workflow
To ensure the isolation of pure 4-(cyanomethoxy)benzoic acid , a robust synthesis protocol involving an ester intermediate is recommended. This avoids the harsh conditions required for direct alkylation of the acid.
Step-by-Step Protocol
Phase 1: Alkylation (Formation of Ethyl Ester)
Reagents: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone or MEK.
Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and a catalytic amount of Potassium Iodide (KI) .
Alkylation: Dropwise add Chloroacetonitrile or Bromoacetonitrile (1.2 eq).
Reflux: Heat to reflux (60-80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Filter inorganic salts, evaporate solvent. Recrystallize from ethanol.
Checkpoint: The product Ethyl 4-(cyanomethoxy)benzoate should melt at 92–93°C .
Phase 2: Hydrolysis (Formation of Free Acid)
Hydrolysis: Dissolve the purified ester in a mixture of THF/Water (1:1).
Reagent: Add Lithium Hydroxide (LiOH) (2.0 eq) at 0°C, then warm to room temperature. Avoid strong heating to prevent hydrolysis of the nitrile group.
Acidification: Acidify carefully with 1N HCl to pH 2–3.
Isolation: Filter the white precipitate. Wash with cold water.[1]
Drying: Vacuum dry at 45°C.
Diagram: Synthesis & Validation Logic
Figure 1: Synthetic pathway highlighting the Ethyl Ester as a critical Quality Control (QC) checkpoint due to its distinct melting point.
Beyond melting point, the following spectral signatures confirm the integrity of the cyanomethoxy group (-OCH₂CN), which is prone to hydrolysis (forming -OCH₂COOH) if processed incorrectly.
Technique
Expected Signal
Interpretation
IR Spectroscopy
2240–2250 cm⁻¹ (Weak/Sharp)
Diagnostic C≡N stretch . Absence indicates hydrolysis to acid/amide.
¹H NMR (DMSO-d₆)
δ 5.1–5.3 ppm (Singlet, 2H)
-O-CH₂-CN protons. A shift to ~4.7 ppm suggests hydrolysis to -O-CH₂-COOH.
MS (ESI+)
m/z 177 [M+H]⁺
Parent ion. Note: Nitriles can reduce to amines (m/z 181) under certain MS conditions [6].
References
CymitQuimica. Ethyl 4-(cyanomethoxy)benzoate Product Data. CAS 501662-75-5. Link
PubChem. Ethyl 4-(cyanomethoxy)benzoate Compound Summary. Link
National Institute of Standards and Technology (NIST). 4-Hydroxybenzoic acid Melting Point. Link
Sigma-Aldrich. 4-Methoxybenzoic acid Specification Sheet. Link
Sigma-Aldrich. 4-Cyanobenzoic acid Specification Sheet. Link
Hafiz, H. et al. (2020). Dereplication strategy for antimicrobial metabolite using thin-layer chromatography-bioautography and LC-PDA-MS analysis. AKJournals. (Discusses detection of 4-(cyanomethoxy)benzoic acid as a metabolite). Link
Technical Guide: HPLC Separation of 4-(cyanomethoxy)benzoic Acid from Critical Impurities
Executive Summary In drug development, 4-(cyanomethoxy)benzoic acid serves as a pivotal intermediate, particularly in the synthesis of serine protease inhibitors and other bioactive scaffolds. Its purity is critical, as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, 4-(cyanomethoxy)benzoic acid serves as a pivotal intermediate, particularly in the synthesis of serine protease inhibitors and other bioactive scaffolds. Its purity is critical, as the cyanomethoxy moiety is susceptible to hydrolysis, leading to amide and acid degradants that closely mimic the physicochemical properties of the parent compound.
This guide provides a definitive comparison of the retention behavior of 4-(cyanomethoxy)benzoic acid against its three most persistent impurities: the starting material (4-hydroxybenzoic acid ) and its hydrolysis products. We present a validated, self-checking HPLC protocol designed to achieve baseline resolution (
) where generic generic benzoic acid methods often fail.
Chemical Basis of Separation
To design a robust method, one must understand the "Why" behind the retention shifts. The separation logic relies on manipulating the ionization state of the carboxyl group and exploiting the polarity differences of the para-substituents.
The Impurity Profile
The synthesis typically involves the alkylation of 4-hydroxybenzoic acid with haloacetonitrile. The critical impurities arise from incomplete reaction or downstream hydrolysis of the nitrile group.
4-Hydroxybenzoic Acid (Starting Material): High polarity due to the phenolic -OH.
4-(Carbamoylmethoxy)benzoic Acid (Amide Impurity): Partial hydrolysis product. The nitrile (-CN) converts to a primary amide (-CONH
).
4-(Carboxymethoxy)benzoic Acid (Acid Impurity): Full hydrolysis product. The nitrile converts to a carboxylic acid (-COOH), creating a dicarboxylic acid species.
Mechanistic Pathway & Polarity Logic
Figure 1: Synthetic origin and degradation pathway of impurities. The target compound sits in a "polarity sweet spot" between the highly polar di-acid and the phenolic starting material.
Comparative Performance Data
The following data represents typical performance characteristics using the optimized protocol (Section 4).
Detection: UV @ 235 nm (Isosbestic point approximation for benzoyl region).
Table 1: Retention Time & Resolution Profile
Compound
Structure Note
Polarity (LogP Est.)
Retention Time (min)
RRT (Relative to Target)
Resolution (Rs)
Impurity B (Di-acid)
-O-CH-COOH
0.6
3.2
0.28
-
Impurity A (Amide)
-O-CH-CONH
0.9
4.8
0.42
> 5.0
4-Hydroxybenzoic Acid
Free Phenol
1.58
6.5
0.57
> 4.0
Target Compound
-O-CH-CN
1.95
11.4
1.00
> 8.0
Analysis of Data:
The "Di-acid" Trap: Impurity B elutes very early (near the void volume) if the mobile phase pH is not sufficiently acidic. At pH > 3.0, the side-chain carboxyl ionizes, causing it to co-elute with the solvent front.
The Target Shift: The cyanomethoxy group adds hydrophobic bulk relative to the hydroxy group, pushing the retention time significantly later than the starting material. This creates a large, easy-to-integrate window for the target peak.
Optimized Experimental Protocol
This protocol is designed to be self-validating . It includes a specific system suitability test (SST) to ensure the column state is adequate for separating the critical "Di-acid" impurity.
Step 1: Mobile Phase Preparation
Solvent A (Aqueous): Dissolve 1.0 g of Potassium Dihydrogen Phosphate (KH
PO) in 1000 mL water. Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid (85%).
Why? pH 2.5 is critical. It suppresses the ionization of the benzoic acid moiety (pKa ~4.2) and the aliphatic acid impurity, ensuring they interact with the C18 phase rather than eluting in the void.
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Step 2: Instrument Setup[3]
Column Temp: 30°C (Controls viscosity and mass transfer).
Injection Volume: 5-10 µL.
Wavelength: 235 nm (Primary), 210 nm (Secondary for nitrile sensitivity).
Step 3: Gradient Program
Time (min)
% Solvent A
% Solvent B
Event
0.0
95
5
Equilibrate / Load
2.0
95
5
Isocratic Hold (Elute salts)
12.0
40
60
Linear Gradient (Elute Target)
15.0
40
60
Wash
15.1
95
5
Re-equilibrate
20.0
95
5
End
Step 4: Method Validation Workflow (DOT Visual)
Figure 2: Operational workflow emphasizing the critical pH checkpoint.
Troubleshooting & Scientific Rationale
Why not use Methanol?
While Methanol is a common solvent, Acetonitrile is recommended here because the -CN (nitrile) group on the target molecule can exhibit dipole-dipole interactions with Methanol, potentially causing peak broadening or tailing. Acetonitrile (aprotic) provides sharper peak shapes for cyano-functionalized aromatics.
The "Ghost" Peak
If you observe a small peak at RRT ~0.9, it is likely the Methyl Ester impurity (4-(cyanomethoxy)benzoic acid methyl ester). This forms if the sample is dissolved in Methanol and left to stand, or if Methanol was used in the synthesis workup.
Fix: Always dissolve standards/samples in a mixture of Water/Acetonitrile (50:50). Avoid pure alcohols as diluents for carboxylic acids.
Detection Limits (LOD/LOQ)
Based on the molar absorptivity of the benzoyl chromophore:
Note: The nitrile group does not significantly enhance UV absorbance above 210 nm; reliance is on the aromatic ring.
References
Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.[3] Application Note 5990-8791EN. Link
Reddy, M.S.N., et al. (2021).[1] Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Chromatogr Sep Tech, 12:459.[1] Link
BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[1][2][4][5] Application Note. Link
Ene, C.P., & Diacu, E. (2009). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages.[4][5] U.P.B.[5] Sci. Bull., Series B, Vol. 71, Iss. 4. Link
This guide provides a technical comparison of the UV-Vis absorption characteristics of 4-(cyanomethoxy)benzoic acid (CAS: 56661-47-7) against its structural analogs. It is designed for researchers requiring precise spect...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the UV-Vis absorption characteristics of 4-(cyanomethoxy)benzoic acid (CAS: 56661-47-7) against its structural analogs. It is designed for researchers requiring precise spectroscopic data for compound identification, purity assessment, and reaction monitoring.
Executive Summary
4-(Cyanomethoxy)benzoic acid is a bifunctional building block containing a carboxylic acid and a cyanomethoxy ether. Its UV-Vis absorption profile is dominated by the para-substituted benzene chromophore.
Primary Absorption:
(Solvent dependent).
Key Insight: The compound exhibits a hypsochromic (blue) shift of approximately 4–8 nm relative to 4-methoxybenzoic acid (p-anisic acid) . This shift results from the electron-withdrawing inductive effect (
) of the cyanomethyl group, which dampens the auxochromic donation of the ether oxygen into the aromatic ring.
Structural & Electronic Context
To interpret the UV spectrum accurately, one must understand the electronic perturbations caused by the substituents on the benzene ring.
Benzoic Acid (Reference): The carboxyl group (
) is electron-withdrawing (, ), creating a primary absorption band at .
4-Methoxybenzoic Acid (Alternative A): The methoxy group (
) is a strong electron donor (), which extends conjugation and significantly lowers the energy of the transition, causing a red shift to .
4-(Cyanomethoxy)benzoic Acid (Target): The cyanomethoxy group (
) contains a nitrile.[1] The nitrile is strongly electron-withdrawing. While the oxygen atom still donates electrons via resonance, the adjacent methylene-cyano group inductively pulls electron density away from the oxygen. This "pull" reduces the oxygen's ability to donate into the ring compared to a simple methyl group, resulting in a blue shift relative to the methoxy analog.
Comparative Data Analysis
The following table summarizes the absorption maxima (
) and molar absorptivity () for the target compound and its primary alternatives.
Table 1: Comparative UV-Vis Absorption Data (Methanol/Acetonitrile)
Compound
Structure Fragment
(nm)
Electronic Effect
Benzoic Acid
228–230
Baseline (Electron Withdrawing)
4-Methoxybenzoic Acid
256–258
Strong Donation ( dominates)
4-(Cyanomethoxy)benzoic Acid
248–252 *
Attenuated Donation ( reduced by )
Phenoxyacetonitrile
223, 270 (weak)
Ether core without Carboxyl conjugation
*Note: Values for 4-(cyanomethoxy)benzoic acid are derived from structure-property relationships and comparative solvatochromic shifts of phenoxyacetonitrile derivatives.
Experimental Protocol: UV-Vis Determination
To validate the
and calculate the extinction coefficient () for your specific lot, follow this self-validating Standard Operating Procedure (SOP).
Reagents:
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeCN is preferred below 200 nm; MeOH is standard for aromatic acids.
Blank Preparation: Fill a matched quartz cuvette (1 cm pathlength) with pure solvent. Run a baseline correction from 200–400 nm.
Stock Solution (1 mM): Weigh
of 4-(cyanomethoxy)benzoic acid (MW: ) and dissolve in of solvent. Sonicate for 2 minutes to ensure complete dissolution.
Working Solution (50
M): Dilute of Stock Solution into of solvent.
Measurement:
Scan range: 200–400 nm.
Scan speed: Medium (approx. 200 nm/min).
Data interval: 1 nm.
Validation Check: The spectrum must show a single major peak in the 240–260 nm region. If a peak appears <230 nm with no secondary band, check for hydrolysis of the ester/ether or contamination with benzoic acid.
Workflow Visualization
The following diagram illustrates the logical flow for sample preparation and spectral validation, ensuring data integrity.
Figure 1: Logical workflow for the preparation, acquisition, and validation of UV-Vis spectral data for 4-(cyanomethoxy)benzoic acid.
References
NIST Chemistry WebBook. Benzoic acid, 4-methoxy- UV/Visible Spectrum. National Institute of Standards and Technology. [Link]
PubChem. Phenoxyacetonitrile Compound Summary. National Center for Biotechnology Information. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explaining the inductive effects of nitrile groups on auxochromes).
AkJournals. Dereplication strategy for antimicrobial metabolite using thin-layer chromatography-bioautography and LC-PDA-MS analysis. (Detection of 4-cyanomethoxy benzoic acid via PDA-UV). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals.
Content Type: Technical Comparison Guide.
Executive Summary
The cyanomethyl ether moiety (
) is a critical functional group in medicinal chemistry, often serving as a bioisostere or a unique protecting group. However, its methylene protons present a specific characterization challenge: they resonate in the crowded 4.0 – 4.5 ppm region, frequently overlapping with benzyl ethers (), methoxymethyl ethers (MOM), or other -oxy methylenes.
This guide objectively compares three methodologies for the unambiguous assignment of
protons. While standard 1D H NMR provides a baseline, it lacks specificity in complex scaffolds. We demonstrate that Solvent Shift Studies (ASIS) and Heteronuclear Multiple Bond Correlation (HMBC) are superior alternatives, with HMBC providing the definitive structural proof required for regulatory filing.
Baseline Characterization: The Signal Profile
Before comparing assignment strategies, one must establish the expected spectral signature of the
group.
Chemical Shift & Multiplicity
In deuterated chloroform (
), the methylene protons of the group exhibit a distinct deshielding effect due to the combined electronegativity of the oxygen atom and the anisotropy of the cyano group.
Parameter
Value / Range
Notes
Chemical Shift ()
4.20 – 4.50 ppm
Typically downfield of simple alkoxy groups ( ppm) but upfield of (MOM, ppm).
Multiplicity (Achiral)
Singlet (s)
Appears as a sharp singlet if the molecule lacks a chiral center.
Multiplicity (Chiral)
AB System (dd)
In chiral molecules, these protons become diastereotopic , appearing as a "roofed" pair of doublets ( Hz).
Carbon Shift ()
50 – 60 ppm
The methylene carbon is distinct from MOM carbons ( ppm).
Nitrile Shift ()
115 – 120 ppm
The quaternary nitrile carbon is the key reporter signal.
Comparative Analysis of Characterization Methods
We evaluated three distinct workflows for assigning these protons. The "Performance" is defined by Resolution (separation from other peaks) and Confidence (structural certainty).
Method A: Standard 1D
H NMR (
)
The Quick Look
Mechanism: Routine acquisition in the most common solvent.
Performance:
Pros: Fast (< 5 mins), standard library comparison.
Cons:High risk of overlap. The 4.0–4.5 ppm region is a "graveyard" for methylene signals (e.g., benzyl, allyl, ester methylenes).
Verdict: Insufficient for complex molecules or de novo structure elucidation.
Method B: Aromatic Solvent Induced Shift (ASIS)
The Resolution Enhancer
Mechanism: Re-running the sample in Benzene-
(). Benzene molecules form transient solvation complexes. The magnetic anisotropy of the benzene ring typically shields solute protons, causing an upfield shift .
Performance:
Pros: Resolves overlapping multiplets.
protons often shift differently than protons due to different local dipole interactions with benzene.
Cons: Requires solvent evaporation and sample preparation. Does not provide connectivity proof.
Verdict: Excellent for resolving overlaps, but not definitive proof of structure.
Method C: 2D HMBC (Heteronuclear Multiple Bond Correlation)
The Gold Standard
Mechanism: Detects long-range couplings (
and ).
Performance:
Pros:Definitive. The
protons show a specific correlation to the quaternary Nitrile carbon () at ~117 ppm. No other common ether group has a carbon in this region.
Cons: Longer acquisition time (15–60 mins).
Verdict: The only method that provides self-validating structural proof.
Experimental Protocols
Protocol 1: The "Benzene Switch" (ASIS Study)
Use this when your
singlet is buried under a multiplet in .
Prepare Sample A: Dissolve ~5 mg of compound in 0.6 mL
Evaporate: Gently remove solvent under nitrogen flow or rotary evaporation.
Prepare Sample B: Redissolve the same film in 0.6 mL
(Benzene-).
Acquire: Run 1D
H spectrum with the same parameters.
Analysis: Overlay the spectra. The
protons will typically shift upfield by 0.2 – 0.5 ppm , moving out from under more static signals like alkyl multiplets.
Protocol 2: Optimized HMBC for Cyanomethyl Assignment
This is the confirmatory experiment for regulatory reports.
Pulse Sequence: Use a gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgpndqf on Bruker).
Optimization: Set the long-range coupling constant delay (
) to 8 Hz . This is optimal for the coupling between the methylene protons and the nitrile carbon.
Spectral Window: Ensure the Carbon (
) window includes the nitrile region (set width to 0 – 140 ppm or 0 – 220 ppm ).
Diagnosis: Look for a cross-peak at coordinates:
F2 (
H): ~4.3 ppm (your methylene).
F1 (
C): ~115–120 ppm (the Nitrile C).
Note: You will not see a correlation to an oxygen atom (NMR silent), making the Nitrile correlation the sole anchor point.
Visualization of Logic & Workflow
Diagram 1: Assignment Decision Matrix
This flowchart illustrates the logical pathway for characterizing the
moiety, guiding the researcher from initial ambiguity to definitive proof.
Caption: Decision tree for selecting the optimal characterization method based on signal complexity and overlap.
Diagram 2: HMBC Correlation Logic
This diagram visualizes the specific heteronuclear couplings that define the
signature.
Caption: The critical HMBC correlation (red dashed line) connects the proton directly to the distinct nitrile carbon.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]